molecular formula C12H16O3 B103725 Benzyl 3-hydroxy-2,2-dimethylpropanoate CAS No. 17701-61-0

Benzyl 3-hydroxy-2,2-dimethylpropanoate

Cat. No.: B103725
CAS No.: 17701-61-0
M. Wt: 208.25 g/mol
InChI Key: PLZZXRKTRWITII-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-hydroxy-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZZXRKTRWITII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596508
Record name Benzyl 3-hydroxy-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17701-61-0
Record name Benzyl 3-hydroxy-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Benzyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Benzyl 3-hydroxy-2,2-dimethylpropanoate (CAS No: 17701-61-0). This document compiles available data on its molecular characteristics, thermodynamic properties, and includes a detailed experimental protocol for its synthesis. The information presented is intended to support research and development activities involving this compound.

Chemical Identity and Molecular Structure

This compound is an ester characterized by a benzyl group attached to a 3-hydroxy-2,2-dimethylpropanoate moiety.

  • IUPAC Name: this compound

  • CAS Number: 17701-61-0

  • Molecular Formula: C₁₂H₁₆O₃[1]

  • Canonical SMILES: CC(C)(CO)C(=O)OCC1=CC=CC=C1

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of the available data are predicted values and experimental determination is recommended for precise applications.

PropertyValueSource
Molecular Weight 208.25 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 117-118 °C at 0.1 Torr[1]
Density (Predicted) 1.100 ± 0.06 g/cm³[1]
Melting Point Data not available
Solubility Data not available. The synthesis protocol suggests solubility in a mixture of hexane and ethyl acetate.[1]
pKa (Predicted) 14.16 ± 0.10[1]

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from 2,2-dimethyl-3-hydroxypropionic acid and benzyl bromide.[1]

Materials:

  • 2,2-dimethyl-3-hydroxypropionic acid (10.0 g)

  • N,N-dimethylformamide (DMF, 150 mL)

  • Potassium bicarbonate (10.2 g)

  • Benzyl bromide (10.7 mL)

  • Water (300 mL)

  • Hexane

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (200 mL)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,2-dimethyl-3-hydroxypropionic acid (10.0 g) in N,N-dimethylformamide (150 mL).

  • To this solution, add potassium bicarbonate (10.2 g).

  • Add benzyl bromide (10.7 mL) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After the reaction is complete, add water (300 mL) to the mixture.

  • Extract the aqueous mixture twice with a 1:4 mixture of hexane and ethyl acetate (200 mL each).

  • Combine the organic phases and wash with saturated aqueous sodium chloride solution (200 mL).

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the mixture to remove the desiccant.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography. The provided example uses a medium-pressure preparative liquid chromatography system with a hexane/ethyl acetate gradient (1:0 to 1:1).[1]

  • The final product is this compound.

Product Confirmation:

  • TLC: Rf value of 0.39 with a mobile phase of n-hexane/ethyl acetate (3:1).[1]

  • NMR (CDCl₃): δ: 7.29-7.41 (m, 5H), 5.15 (s, 2H), 3.57 (d, J=6.3 Hz, 2H), 1.22 (s, 6H).[1]

General Protocol for Boiling Point Determination under Reduced Pressure

While the specific experimental setup for determining the boiling point of this compound is not detailed in the available literature, a general method for determining boiling points under reduced pressure involves vacuum distillation. The liquid is heated in a distillation apparatus connected to a vacuum pump, and the temperature at which the liquid boils at a specific pressure is recorded.

General Protocol for Density Determination of a Liquid

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[2][3][4][5][6]

Materials:

  • A calibrated pycnometer or a graduated cylinder

  • An analytical balance

Procedure:

  • Measure the mass of the clean, dry pycnometer or graduated cylinder.

  • Fill the container with the liquid to a known volume.

  • Measure the mass of the container with the liquid.

  • The mass of the liquid is the difference between the two measurements.

  • Density is calculated by dividing the mass of the liquid by its volume.

Visualizations

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_workup Workup Reactant_1 2,2-dimethyl-3-hydroxypropionic acid Reaction Stir at room temperature for 16 hours Reactant_1->Reaction Reactant_2 Benzyl bromide Reactant_2->Reaction Base Potassium bicarbonate Base->Reaction Solvent N,N-dimethylformamide Solvent->Reaction Quenching Add water Reaction->Quenching Extraction Extract with Hexane/Ethyl Acetate Quenching->Extraction Washing Wash with saturated NaCl solution Extraction->Washing Drying Dry over anhydrous MgSO4 Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Benzyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17701-61-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 3-hydroxy-2,2-dimethylpropanoate, a versatile building block with significant potential in the field of drug discovery, particularly in the development of targeted protein degraders.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key chemical and physical properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 17701-61-0[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 117-118 °C at 0.1 Torr[1]
Density (Predicted) 1.100 ± 0.06 g/cm³[1]
pKa (Predicted) 14.16 ± 0.10
Storage Conditions Room temperature, sealed in a dry environment[1]
Purity Typically ≥97%
Solubility Soluble in organic solvents such as DMF, ethyl acetate, and hexane.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.29-7.41m5HAromatic protons
5.15s2H-OCH₂- (benzyl)
3.57d (J=6.3 Hz)2H-CH₂OH
1.22s6H-C(CH₃)₂-

Solvent: CDCl₃[1]

Expected ¹³C NMR, Mass Spectrometry, and IR Data
  • ¹³C NMR: Expected signals would include those for the aromatic carbons (around 128-136 ppm), the ester carbonyl carbon (around 175 ppm), the benzylic carbon (around 66 ppm), the quaternary carbon (around 45 ppm), the hydroxymethyl carbon (around 69 ppm), and the methyl carbons (around 22 ppm).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z = 208. Common fragmentation patterns for benzyl esters would likely involve the loss of the benzyl group (m/z = 91) or the benzyloxy group (m/z = 107), and fragments corresponding to the hydroxypivaloyl moiety.

  • IR Spectroscopy: Key vibrational bands would be expected for the hydroxyl group (-OH stretch, broad, around 3400 cm⁻¹), the ester carbonyl group (C=O stretch, strong, around 1730 cm⁻¹), C-O stretching, and aromatic C-H stretching.

Synthesis

This compound can be synthesized via the esterification of 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) with benzyl bromide.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 3-Hydroxy-2,2-dimethylpropanoic acid (10.0 g)

  • Benzyl bromide (10.7 mL)

  • Potassium bicarbonate (10.2 g)

  • N,N-Dimethylformamide (DMF, 150 mL)

  • Water (300 mL)

  • Hexane

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-hydroxy-2,2-dimethylpropanoic acid (10.0 g) in N,N-dimethylformamide (150 mL).

  • To this solution, add potassium bicarbonate (10.2 g).

  • Add benzyl bromide (10.7 mL) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion of the reaction, add water (300 mL) to the mixture.

  • Extract the aqueous mixture with a 1:4 mixture of hexane and ethyl acetate (2 x 200 mL).

  • Combine the organic phases and wash with saturated aqueous sodium chloride solution (200 mL).

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the desiccant and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: gradient of hexane/ethyl acetate from 1:0 to 1:1) to yield this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3-Hydroxy-2,2-dimethylpropanoic acid 3-Hydroxy-2,2-dimethylpropanoic acid Reaction Mixture Reaction Mixture 3-Hydroxy-2,2-dimethylpropanoic acid->Reaction Mixture Benzyl bromide Benzyl bromide Benzyl bromide->Reaction Mixture Potassium bicarbonate Potassium bicarbonate Potassium bicarbonate->Reaction Mixture DMF DMF (Solvent) DMF->Reaction Mixture Room Temperature, 16h Room Temperature, 16h Room Temperature, 16h->Reaction Mixture Water quench Water quench Extraction (Hexane/EtOAc) Extraction (Hexane/EtOAc) Water quench->Extraction (Hexane/EtOAc) Brine wash Brine wash Extraction (Hexane/EtOAc)->Brine wash Drying (MgSO4) Drying (MgSO4) Brine wash->Drying (MgSO4) Concentration Concentration Drying (MgSO4)->Concentration Silica gel chromatography Silica gel chromatography Concentration->Silica gel chromatography Product This compound Silica gel chromatography->Product Reaction Mixture->Water quench Esterification

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Building Block for Targeted Protein Degradation

This compound is listed by chemical suppliers as a "Protein Degrader Building Block". This suggests its primary application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Introduction to PROTACs

PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two ligands.

Role of this compound as a Linker Precursor

The linker is a critical component of a PROTAC, influencing the formation of the ternary complex (POI-PROTAC-E3 ligase) and the overall properties of the molecule. This compound serves as a precursor for the synthesis of these linkers. The hydroxyl group provides a reactive handle for further chemical modification and attachment to either the POI ligand or the E3 ligase ligand. The benzyl ester can be deprotected to reveal a carboxylic acid, providing a second point of attachment.

G General Mechanism of PROTAC Action POI Target Protein (POI) Ternary Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary Complex E3 Ligase E3 Ubiquitin Ligase E3 Ligase->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex Ubiquitination Ubiquitination of POI Ternary Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Representative Experimental Protocols for Linker Elaboration

The following protocols, derived from patent literature, demonstrate how the hydroxyl group of this compound can be functionalized, representing a key step in its incorporation into a PROTAC linker.

Protocol 1: Mitsunobu Reaction with N-Hydroxyphthalimide [2]

This reaction introduces a protected aminoxy group, which can be further elaborated.

Materials:

  • This compound (590 mg, 2.8 mmol)

  • Triphenylphosphine (820 mg, 3.1 mmol)

  • N-Hydroxyphthalimide (510 mg, 3.1 mmol)

  • Diisopropylazodicarboxylate (DIAD, 0.52 mL, 2.8 mmol)

  • Anhydrous Tetrahydrofuran (THF, 22 mL)

Procedure:

  • Prepare a stirred mixture of this compound, triphenylphosphine, and N-hydroxyphthalimide in anhydrous THF (20 mL) at 0 °C.

  • Slowly add a solution of DIAD in anhydrous THF (2 mL) to the mixture.

  • Allow the mixture to stir at room temperature under a nitrogen atmosphere for 24 hours.

  • Remove the THF under reduced pressure.

  • The resulting residue contains the desired phthalimide-protected product, which can be purified by chromatography.

Protocol 2: Reaction with Chloromethyl Carbonochloridate [3]

This protocol introduces a reactive chloromethyl carbonate group.

Materials:

  • This compound (417 mg, 2.00 mmol)

  • Chloromethyl carbonochloridate (270 µL, 3.0 mmol)

  • Pyridine (7.5 mL)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve this compound in pyridine (7.5 mL) and cool the solution to 0 °C.

  • Add chloromethyl carbonochloridate at once and stir the mixture at room temperature for 16 hours.

  • Evaporate the solvent.

  • Redissolve the residue in ethyl acetate (50 mL).

  • Wash the organic solution with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

G Functionalization of this compound cluster_mitsunobu Mitsunobu Reaction cluster_acylation Acylation Start Benzyl 3-hydroxy- 2,2-dimethylpropanoate Mitsunobu_Reagents N-Hydroxyphthalimide, Ph3P, DIAD Start->Mitsunobu_Reagents Acylation_Reagents Chloromethyl carbonochloridate, Pyridine Start->Acylation_Reagents Mitsunobu_Product Phthalimide-protected aminoxy derivative Mitsunobu_Reagents->Mitsunobu_Product Acylation_Product Chloromethyl carbonate derivative Acylation_Reagents->Acylation_Product

Caption: Experimental pathways for functionalizing the hydroxyl group.

Safety Information

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound (CAS 17701-61-0) is a valuable and versatile chemical intermediate. Its bifunctional nature, possessing a reactive hydroxyl group and a benzyl ester that can be deprotected, makes it an attractive building block for the synthesis of linkers for PROTACs. This technical guide provides researchers and drug development professionals with the core information needed to effectively utilize this compound in their synthetic and medicinal chemistry programs. The detailed synthesis and functionalization protocols serve as a practical starting point for the design and creation of novel targeted protein degraders.

References

An In-depth Technical Guide to Benzyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of Benzyl 3-hydroxy-2,2-dimethylpropanoate, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identification

This compound is an ester characterized by a benzyl group attached to a 3-hydroxy-2,2-dimethylpropanoate backbone.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 17701-61-0
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
SMILES CC(C)(CO)C(=O)OCC1=CC=CC=C1
InChI InChI=1S/C12H16O3/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Data

PropertyValueReference
Physical State Liquid
Boiling Point 117-118 °C at 0.1 mmHg[1]
Density 1.100 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in organic solvents like ethyl acetate and DMF.
pKa (Predicted) 14.16 ± 0.10

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with benzyl bromide in the presence of a base.

Synthesis Pathway

G cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_product Product 3-hydroxy-2,2-dimethylpropanoic_acid 3-Hydroxy-2,2-dimethylpropanoic Acid Reaction Reaction 3-hydroxy-2,2-dimethylpropanoic_acid->Reaction Benzyl_bromide Benzyl Bromide Benzyl_bromide->Reaction K2CO3 Potassium Carbonate K2CO3->Reaction Base DMF N,N-Dimethylformamide DMF->Reaction Solvent Product This compound Reaction->Product Esterification

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on a standard esterification procedure.

Materials:

  • 3-hydroxy-2,2-dimethylpropanoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxy-2,2-dimethylpropanoic acid in N,N-dimethylformamide (DMF).

  • To this solution, add potassium carbonate.

  • Add benzyl bromide dropwise to the mixture while stirring.

  • Allow the reaction to stir at room temperature for approximately 16-24 hours.

  • After the reaction is complete (monitored by TLC), quench the reaction by adding deionized water.

  • Extract the aqueous layer with a mixture of ethyl acetate and hexane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound is based on various spectroscopic techniques.

¹H NMR Spectroscopy

Table 3: ¹H NMR Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.41-7.29m5HAromatic protons (Ph-H)
5.15s2HBenzylic protons (-CH₂-Ph)
3.57d, J=6.3 Hz2HMethylene protons (-CH₂-OH)
1.22s6HMethyl protons (-C(CH₃)₂)
¹³C NMR Spectroscopy (Predicted)

Table 4: Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)Assignment
~175C=O (Ester)
~136Aromatic C (quaternary)
~128.5Aromatic CH
~128.2Aromatic CH
~128.0Aromatic CH
~68-CH₂-OH
~66-O-CH₂-Ph
~47-C(CH₃)₂-
~22-C(CH₃)₂
Infrared (IR) Spectroscopy (Predicted)

Key predicted IR absorption bands for functional group identification.

Table 5: Predicted IR Data

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H (Alcohol)
~3030C-H (Aromatic)
~2960, ~2870C-H (Aliphatic)
~1730C=O (Ester)
~1250, ~1150C-O (Ester and Alcohol)
~740, ~700C-H out-of-plane bend (Monosubstituted benzene)
Mass Spectrometry (Predicted)

Predicted mass-to-charge ratios for common adducts are useful for mass spectrometric analysis.[2]

Table 6: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺209.1172
[M+Na]⁺231.0991
[M+K]⁺247.0731
[M+NH₄]⁺226.1438

Applications

This compound serves as a valuable building block in organic synthesis. Its bifunctional nature, containing both a hydroxyl group and a protected carboxylic acid, allows for a variety of chemical transformations. It is particularly useful in the synthesis of more complex molecules, including potential pharmaceutical intermediates.

Safety Information

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this chemical. Work should be performed in a well-ventilated fume hood.

This technical guide provides a summary of the available information on this compound. For further details, researchers are encouraged to consult the cited literature and relevant chemical databases.

References

In-Depth Technical Guide: Benzyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-hydroxy-2,2-dimethylpropanoate is a key chemical intermediate, notably utilized as a building block in the synthesis of more complex molecules, particularly within the field of targeted protein degradation. Its structure, featuring a benzyl-protected carboxylic acid and a primary alcohol on a neopentyl scaffold, provides a versatile platform for chemical modification. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, analytical methodologies, and its application in the development of proteolysis-targeting chimeras (PROTACs).

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key quantitative data is presented in the table below.

PropertyValueSource
Molecular Weight 208.25 g/mol [1]
Molecular Formula C₁₂H₁₆O₃[1]
CAS Number 17701-61-0[1]
Boiling Point 117-118 °C at 0.1 Torr[1]
Density (Predicted) 1.100 ± 0.06 g/cm³[1]
pKa (Predicted) 14.16 ± 0.10[1]
XLogP3 (Predicted) 1.8[2]
Polar Surface Area (PSA) 46.5 Ų[2]
Storage Temperature Room Temperature (sealed in dry conditions)[1]

Synthesis

A common and effective method for the synthesis of this compound involves the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with benzyl bromide.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 3-Hydroxy-2,2-dimethylpropanoic acid (Hydroxypivalic acid)

  • Benzyl bromide

  • Potassium bicarbonate (KHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 10.0 g of 3-hydroxy-2,2-dimethylpropanoic acid in 150 mL of N,N-dimethylformamide.

  • To this solution, add 10.2 g of potassium bicarbonate.

  • Slowly add 10.7 mL of benzyl bromide to the reaction mixture dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion of the reaction (monitored by TLC), add 300 mL of water to the mixture.

  • Extract the aqueous mixture twice with 200 mL portions of a 4:1 ethyl acetate/hexane solution.

  • Combine the organic layers and wash with 200 mL of saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification 3-Hydroxy-2,2-dimethylpropanoic_acid 3-Hydroxy-2,2-dimethylpropanoic acid Stirring Stirring at Room Temperature (16 hours) 3-Hydroxy-2,2-dimethylpropanoic_acid->Stirring Benzyl_bromide Benzyl bromide Benzyl_bromide->Stirring KHCO3 KHCO₃ KHCO3->Stirring DMF DMF (Solvent) DMF->Stirring Quenching Addition of Water Stirring->Quenching Extraction Extraction with Ethyl Acetate/Hexane Quenching->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Concentration Solvent Removal Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_degradation Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand Coupling1 Ligand-Linker Intermediate POI_Ligand->Coupling1 Step 1: Coupling Linker_Building_Block Linker Building Block (e.g., Benzyl 3-hydroxy- 2,2-dimethylpropanoate derivative) Linker_Building_Block->Coupling1 E3_Ligase_Ligand E3 Ligase Ligand Coupling2 Final PROTAC Synthesis E3_Ligase_Ligand->Coupling2 PROTAC PROTAC Molecule Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Coupling1->Coupling2 Step 2: Coupling Coupling2->PROTAC Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation of POI Ubiquitination->Proteasomal_Degradation

References

Synthesis of Benzyl 3-hydroxy-2,2-dimethylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and high-yielding synthesis pathway for Benzyl 3-hydroxy-2,2-dimethylpropanoate, a valuable intermediate in various chemical and pharmaceutical applications. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the esterification of 2,2-dimethyl-3-hydroxypropionic acid with benzyl bromide. This reaction is typically carried out in the presence of a weak base, such as potassium bicarbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds at room temperature, offering a mild and efficient route to the desired product.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
2,2-dimethyl-3-hydroxypropionic acidReagent Grade, ≥98%Sigma-Aldrich
Benzyl bromideReagent Grade, ≥98%Acros Organics
Potassium bicarbonate (KHCO₃)ACS Reagent, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl acetateACS GradeVWR Chemicals
HexaneACS GradeVWR Chemicals
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeFisher Scientific
Saturated aqueous sodium chlorideLaboratory Grade-
Deionized water--
Silica gel60 Å, 230-400 meshSigma-Aldrich

2.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,2-dimethyl-3-hydroxypropionic acid in 150 mL of N,N-dimethylformamide.

  • Addition of Base: To this solution, add 10.2 g of potassium bicarbonate.

  • Addition of Benzyl Bromide: Slowly add 10.7 mL of benzyl bromide to the reaction mixture dropwise.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Workup:

    • After 16 hours, add 300 mL of water to the reaction mixture.

    • Extract the aqueous mixture twice with 200 mL of a 1:4 hexane/ethyl acetate solution.

    • Combine the organic layers and wash with 200 mL of saturated aqueous sodium chloride solution.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Filter the mixture to remove the desiccant.

    • Concentrate the filtrate under reduced pressure to remove the solvent.[1]

  • Purification: Purify the crude product by silica gel column chromatography using a gradient elution from 100% hexane to a 1:1 mixture of hexane and ethyl acetate.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the synthesis.

ParameterValue
Reactants
2,2-dimethyl-3-hydroxypropionic acid10.0 g
Benzyl bromide10.7 mL
Potassium bicarbonate10.2 g
Product
Yield17.6 g (100%)
TLC Analysis
Rf value0.39 (n-hexane/ethyl acetate = 3:1)
NMR Data (CDCl₃)
δ (ppm)7.29-7.41 (m, 5H), 5.15 (s, 2H), 3.57 (d, J=6.3 Hz, 2H), 1.22 (s, 6H)

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start Materials: 2,2-dimethyl-3-hydroxypropionic acid Benzyl bromide Potassium bicarbonate DMF reaction Stir at Room Temperature for 16 hours start->reaction add_water Add Water reaction->add_water extraction Extract with Hexane/Ethyl Acetate add_water->extraction wash Wash with Brine extraction->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography end_product This compound chromatography->end_product Logical_Relationship cluster_reactants Reactants cluster_reagents Reagents acid 2,2-dimethyl-3-hydroxypropionic acid product This compound acid->product benzyl_bromide Benzyl bromide benzyl_bromide->product base Potassium bicarbonate (Base) base->product facilitates solvent DMF (Solvent) solvent->product enables

References

Starting materials for Benzyl 3-hydroxy-2,2-dimethylpropanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a common and effective method for the synthesis of Benzyl 3-hydroxy-2,2-dimethylpropanoate. The information presented herein is intended to equip researchers and professionals in the field of drug development and organic chemistry with the necessary details to replicate and understand this important chemical transformation.

Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved through the benzylation of 3-hydroxy-2,2-dimethylpropanoic acid. This reaction involves the formation of an ester linkage between the carboxylic acid group of 3-hydroxy-2,2-dimethylpropanoic acid and the benzyl group from a suitable benzylating agent. A common and effective method utilizes benzyl bromide as the benzylating agent in the presence of a mild base to facilitate the reaction.

Starting Materials

The primary starting materials for this synthesis are:

  • 3-Hydroxy-2,2-dimethylpropanoic acid (also known as Hydroxypivalic acid)

  • Benzyl bromide

Ancillary reagents required include:

  • Potassium bicarbonate (KHCO₃) as a base.

  • N,N-Dimethylformamide (DMF) as the solvent.

Reaction Scheme

The overall chemical transformation can be represented as follows:

G 3-Hydroxy-2,2-dimethylpropanoic_acid 3-Hydroxy-2,2-dimethylpropanoic acid reagents KHCO₃, DMF Room Temperature, 16h 3-Hydroxy-2,2-dimethylpropanoic_acid->reagents Benzyl_bromide Benzyl bromide Benzyl_bromide->reagents Benzyl_3-hydroxy-2,2-dimethylpropanoate This compound reagents->Benzyl_3-hydroxy-2,2-dimethylpropanoate

Caption: Synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data for a typical synthesis of this compound.[1]

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount UsedMolesYield
3-Hydroxy-2,2-dimethylpropanoic acidC₅H₁₀O₃118.1310.0 g0.0846-
Benzyl bromideC₇H₇Br171.0310.7 mL0.0846-
Potassium bicarbonateKHCO₃100.1210.2 g0.1019-
This compoundC₁₂H₁₆O₃208.2517.6 g0.0845100%

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.[1]

Materials:

  • 3-Hydroxy-2,2-dimethylpropanoic acid (10.0 g)

  • Benzyl bromide (10.7 mL)

  • Potassium bicarbonate (10.2 g)

  • N,N-Dimethylformamide (DMF) (150 mL)

  • Water (300 mL)

  • Hexane

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-hydroxy-2,2-dimethylpropanoic acid (10.0 g) in N,N-dimethylformamide (150 mL).

  • Addition of Base: To this solution, add potassium bicarbonate (10.2 g).

  • Addition of Benzylating Agent: Slowly add benzyl bromide (10.7 mL) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Workup:

    • Upon completion of the reaction, add water (300 mL) to the mixture.

    • Extract the aqueous mixture with a 1:4 mixture of hexane and ethyl acetate (2 x 200 mL).

    • Combine the organic phases and wash with saturated aqueous sodium chloride solution (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the desiccant.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude product by silica gel column chromatography. A suitable eluent system is a gradient of hexane/ethyl acetate from 1:0 to 1:1.

  • Product Characterization: The final product, this compound, is obtained as a purified compound (17.6 g, 100% yield).[1] The product can be further characterized by techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Signaling Pathways and Experimental Workflows

The experimental workflow for the synthesis and purification of this compound can be visualized as follows:

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve 3-hydroxy-2,2-dimethylpropanoic acid in DMF add_base Add Potassium Bicarbonate dissolve->add_base add_benzyl_bromide Add Benzyl Bromide add_base->add_benzyl_bromide stir Stir at Room Temperature for 16h add_benzyl_bromide->stir add_water Add Water stir->add_water extract Extract with Hexane/Ethyl Acetate add_water->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Derivatives and Analogs of Benzyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-hydroxy-2,2-dimethylpropanoate serves as a versatile scaffold in medicinal chemistry, offering multiple points for structural modification to generate novel derivatives and analogs with a wide range of potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of compounds derived from this core structure. Particular focus is given to analogs exhibiting anticancer and anti-inflammatory properties, with detailed experimental protocols and data presented to facilitate further research and development in this area. The document also explores the structure-activity relationships of these compounds and visualizes key experimental workflows and potential signaling pathways.

Introduction

This compound is a chemical entity with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol .[1][2] Its structure, featuring a benzyl ester, a hydroxyl group, and a neopentyl-like core, provides a unique combination of lipophilicity and hydrogen bonding capability, making it an attractive starting point for the design of new bioactive molecules. The derivatization of this scaffold can be strategically employed to modulate its physicochemical properties, such as solubility and stability, and to introduce pharmacophoric features that can interact with specific biological targets. This guide will delve into the synthetic methodologies for creating derivatives and analogs, summarize their biological evaluation, and provide detailed protocols for key experiments.

Synthesis of this compound and its Derivatives

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is typically achieved through the esterification of 3-hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid) with benzyl bromide.

Experimental Protocol: Synthesis of this compound [3]

  • Materials: 3-hydroxy-2,2-dimethylpropanoic acid, benzyl bromide, potassium bicarbonate, N,N-dimethylformamide (DMF), ethyl acetate, hexane, saturated aqueous sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 3-hydroxy-2,2-dimethylpropanoic acid (1.0 eq) in DMF.

    • Add potassium bicarbonate (1.0 eq) to the solution.

    • Add benzyl bromide (1.0 eq) dropwise to the reaction mixture.

    • Stir the mixture at room temperature for 16-24 hours.

    • Upon completion, add water and extract the product with a mixture of ethyl acetate and hexane.

    • Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Synthesis of Ester and Amide Derivatives

The hydroxyl and carboxyl groups of the core scaffold are amenable to various chemical modifications to generate a library of derivatives.

  • Esterification/Acylation of the Hydroxyl Group: The 3-hydroxyl group can be esterified or acylated using various acyl chlorides or carboxylic anhydrides in the presence of a base to yield a range of ester derivatives.

  • Amide Formation: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., DCC, EDC/HOBt) to produce a series of amide derivatives.

Biological Activities of Analogs and Derivatives

While extensive biological data on the direct derivatives of this compound is limited in publicly available literature, significant research has been conducted on structurally similar analogs, particularly methyl ester analogs with substitutions on a phenyl ring at the 3-position. These analogs have shown promising activity as anticancer agents, primarily through the inhibition of histone deacetylases (HDACs).

Anticancer Activity: HDAC Inhibition

A series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have been synthesized and evaluated as potential HDAC inhibitors.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in the development of cancer.

Table 1: In Vitro Antiproliferative Activity of Selected Methyl 3-hydroxy-2,2-dimethylpropanoate Analogs against HeLa Cells [4]

CompoundModificationIC50 (µM)
Analog 13-(4-(2-chloroacetamido)phenyl)0.69
Analog 23-(4-chlorophenyl)11
Doxorubicin (Standard)-2.29

These results indicate that modifications at the 3-position of the propanoate backbone can lead to potent antiproliferative activity.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Materials: Human cancer cell line (e.g., HeLa), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, MTT solution, dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

HDAC Inhibition Assay

The inhibitory activity of the compounds against HDAC enzymes can be determined using commercially available HDAC activity assay kits. These assays typically involve a fluorogenic substrate that, upon deacetylation by HDAC, can be cleaved by a developer to produce a fluorescent signal.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

  • Materials: Recombinant human HDAC enzyme, HDAC assay buffer, fluorogenic HDAC substrate, developer solution, test compounds, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Procedure:

    • In a 96-well plate, add the HDAC enzyme to the assay buffer.

    • Add serial dilutions of the test compounds and the positive control.

    • Initiate the reaction by adding the fluorogenic substrate and incubate at 37°C for a specified time.

    • Stop the reaction and generate the fluorescent signal by adding the developer solution.

    • Measure the fluorescence intensity using a fluorescence plate reader.

    • Calculate the percentage of HDAC inhibition and determine the IC50 values.

Visualizations

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (3-hydroxy-2,2-dimethylpropanoic acid, benzyl bromide) esterification Esterification start->esterification purification Purification (Column Chromatography) esterification->purification core_compound This compound purification->core_compound derivatization Derivatization (Esterification/Amidation) core_compound->derivatization derivatives Library of Derivatives derivatization->derivatives in_vitro_screening In Vitro Screening (e.g., MTT Assay) derivatives->in_vitro_screening hit_identification Hit Identification in_vitro_screening->hit_identification enzyme_assay Enzyme Inhibition Assay (e.g., HDAC Assay) hit_identification->enzyme_assay sar_analysis Structure-Activity Relationship (SAR) Analysis enzyme_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Signaling Pathway: HDAC Inhibition

The anticancer activity of the analogs of this compound is hypothesized to be mediated through the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones and other non-histone proteins, ultimately affecting gene expression and inducing cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition_Pathway compound This compound Analog hdac HDAC Enzyme compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetylated_histones Acetylated Histones histones->acetylated_histones chromatin Chromatin Relaxation acetylated_histones->chromatin gene_expression Altered Gene Expression chromatin->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis

Caption: Proposed signaling pathway for the anticancer activity of this compound analogs via HDAC inhibition.

Structure-Activity Relationship (SAR)

Based on the available data for analogs, the following preliminary structure-activity relationships can be inferred:

  • Substitution at the 3-position: The introduction of a substituted phenyl group at the 3-position of the propanoate backbone appears to be crucial for anticancer activity.

  • Nature of the Substituent: The type of substituent on the phenyl ring significantly influences the potency. For instance, a chloroacetamido group at the para-position of the phenyl ring resulted in a much lower IC50 value compared to a chloro group, suggesting that this moiety may be involved in key interactions with the biological target.[4]

Conclusion and Future Directions

This compound represents a promising and adaptable scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse structural modifications make it an attractive starting point for medicinal chemistry campaigns. While current research has highlighted the potential of its analogs as potent anticancer agents through HDAC inhibition, further exploration of direct derivatives is warranted. Future studies should focus on synthesizing a broader range of ester and amide derivatives of the core molecule and evaluating their activity against a wider panel of cancer cell lines and other disease models, such as those for inflammatory disorders. Elucidating the precise molecular targets and signaling pathways of these novel compounds will be crucial for their continued development and potential clinical translation.

References

Spectral Analysis of Benzyl 3-hydroxy-2,2-dimethylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl 3-hydroxy-2,2-dimethylpropanoate is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material science. A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and MS) for this compound, intended for researchers, scientists, and drug development professionals. The guide details the available spectral data, outlines the experimental protocols for its synthesis and characterization, and presents a logical workflow for these processes.

Data Presentation

The following tables summarize the available quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.29-7.41multiplet-5HAromatic protons (C₆H₅)
5.15singlet-2HMethylene protons (CH₂) of the benzyl group
3.57doublet6.32HMethylene protons (CH₂) adjacent to the hydroxyl group
1.22singlet-6HMethyl protons (2 x CH₃)

Solvent: CDCl₃[1]

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺209.11722
[M+Na]⁺231.09916
[M-H]⁻207.10266
[M+NH₄]⁺226.14376
[M+K]⁺247.07310
[M+H-H₂O]⁺191.10720
[M]⁺208.10939

Note: This data is predicted and not from experimental analysis.[2]

Table 3: Expected Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)BondFunctional Group
3600-3200 (broad)O-H stretchHydroxyl
3100-3000C-H stretchAromatic
3000-2850C-H stretchAliphatic
1750-1735C=O stretchEster
1600, 1450C=C stretchAromatic ring
1200-1000C-O stretchEster and Alcohol

Note: This table represents expected absorption bands based on the functional groups present in this compound. No experimental IR spectrum was found in the search results.

¹³C NMR and Experimental IR Data

Experimental ¹³C NMR and IR spectral data for this compound were not available in the conducted search. The characterization of the compound would be further strengthened by obtaining this data.

Experimental Protocols

Synthesis of this compound [1]

  • Dissolution: 2,2-dimethyl-3-hydroxypropionic acid (10.0 g) is dissolved in N,N-dimethylformamide (150 mL).

  • Addition of Base: Potassium bicarbonate (10.2 g) is added to the solution.

  • Addition of Benzylating Agent: Benzyl bromide (10.7 mL) is added dropwise to the mixture.

  • Reaction: The reaction mixture is stirred at room temperature for 16 hours.

  • Work-up: Upon completion, water (300 mL) is added, and the mixture is extracted twice with a 1:4 mixture of hexane and ethyl acetate (200 mL each).

  • Washing and Drying: The combined organic phases are washed with a saturated aqueous sodium chloride solution (200 mL) and dried over anhydrous magnesium sulfate.

  • Purification: After filtering to remove the desiccant, the solvent is concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR samples are typically prepared by dissolving 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[3] To ensure a high-quality spectrum, the sample should be free of any solid particles. The solution is then transferred to an NMR tube. A ¹H NMR spectrum can usually be acquired within a few minutes, while a ¹³C NMR spectrum may require a longer acquisition time (20-60 minutes) due to the lower natural abundance of the ¹³C isotope.[3]

General Protocol for Infrared (IR) Spectroscopy

For liquid samples like this compound, a small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[4] These plates are transparent to infrared radiation.[4] The sample is then placed in the spectrometer. An IR spectrum is generated by passing a beam of infrared light through the sample and measuring the frequencies at which light is absorbed.[5] These absorption frequencies correspond to the vibrational frequencies of the bonds within the molecule.

General Protocol for Mass Spectrometry (MS)

In a typical mass spectrometry procedure for an organic ester, the sample is introduced into the instrument, where it is ionized.[6] A common method is electron ionization, where a high-energy beam of electrons bombards the sample molecules, leading to the formation of a molecular ion and various fragment ions.[6] These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[7] The resulting mass spectrum shows the relative abundance of each ion.

Visualization

The following diagram illustrates the workflow for the synthesis and spectral characterization of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_data Data Interpretation Reactants 2,2-dimethyl-3-hydroxypropionic acid + Benzyl bromide Reaction Esterification Reactants->Reaction Product Crude this compound Reaction->Product Purification Column Chromatography Product->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Synthesis and Spectral Analysis.

References

Literature review on Benzyl 3-hydroxy-2,2-dimethylpropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-hydroxy-2,2-dimethylpropanoate, a benzyl ester derivative of hydroxypivalic acid, is a chemical compound with emerging interest in synthetic chemistry and potentially in the field of drug development. This technical guide provides a comprehensive review of the currently available scientific and patent literature on this compound, focusing on its synthesis, chemical properties, and potential applications. While its role as a synthetic intermediate is documented, its biological activities are less established in peer-reviewed literature and are presented here with appropriate context.

Chemical Properties and Data

This compound is a colorless to light yellow liquid at room temperature. Its key identifying and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 17701-61-0[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Boiling Point 117-118 °C at 0.1 Torr[1]
Density 1.100 ± 0.06 g/cm³ (Predicted)[1]
pKa 14.16 ± 0.10 (Predicted)[1]
Storage Sealed in a dry place at room temperature[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the esterification of 3-hydroxy-2,2-dimethylpropionic acid (hydroxypivalic acid) with benzyl bromide.[1]

Detailed Synthesis Protocol[1]

Materials:

  • 2,2-dimethyl-3-hydroxypropionic acid (10.0 g)

  • N,N-dimethylformamide (DMF, 150 mL)

  • Potassium bicarbonate (10.2 g)

  • Benzyl bromide (10.7 mL)

  • Water (300 mL)

  • Hexane

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,2-dimethyl-3-hydroxypropionic acid (10.0 g) in N,N-dimethylformamide (150 mL).

  • To this solution, add potassium bicarbonate (10.2 g).

  • Add benzyl bromide (10.7 mL) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion of the reaction, add water (300 mL) to the mixture.

  • Extract the aqueous mixture twice with a 1:4 mixture of hexane and ethyl acetate (2 x 200 mL).

  • Combine the organic phases and wash with saturated aqueous sodium chloride solution (200 mL).

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the desiccant and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate (from 1:0 to 1:1) to yield this compound.

Product Confirmation:

  • Yield: 17.6 g (100%)[1]

  • TLC: Rf value of 0.39 (n-hexane/ethyl acetate = 3:1)[1]

  • ¹H NMR (CDCl₃, δ): 7.29-7.41 (m, 5H), 5.15 (s, 2H), 3.57 (d, J=6.3 Hz, 2H), 1.22 (s, 6H)[1]

Synthesis Workflow Diagram

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification reactant1 2,2-dimethyl-3-hydroxypropionic acid reaction Esterification Reaction reactant1->reaction reactant2 Benzyl bromide reactant2->reaction solvent N,N-dimethylformamide (DMF) solvent->reaction base Potassium bicarbonate base->reaction temp_time Room temperature, 16 hours temp_time->reaction extraction Extraction with Hexane/Ethyl Acetate washing Wash with saturated NaCl solution extraction->washing drying Drying over MgSO₄ washing->drying concentration Concentration under reduced pressure drying->concentration purification Silica gel column chromatography concentration->purification product This compound purification->product reaction->extraction

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Other Fields

The documented applications of this compound are primarily as a chemical intermediate in the synthesis of more complex molecules.

Use as a Synthetic Intermediate

Patent literature indicates that this compound serves as a building block in the synthesis of:

  • Sweet Flavor Modifiers: It is used in the preparation of compounds designed to enhance the sweet taste of compositions.

  • Kinase Inhibitors: It is listed as an intermediate in the synthesis of aryl-amino substituted pyrrolopyrimidine multi-kinase inhibiting compounds.

  • Compounds for Hyperglycemia Treatment: A patent application mentions its use in creating compositions for the potential treatment of hyperglycemia.

Potential Biological Activity (Unverified Claims)

A commercial supplier has claimed that this compound is a prodrug that is metabolized by esterases to its active form, Benzyl 3-hydroxy-2,2-dimethylpropionate (BZMDP).[2] The purported activities of BZMDP include:[2]

  • Analgesic Effects: It is suggested to be effective against postoperative pain in animal models.[2]

  • Enzyme Inhibition: It is claimed to bind to and inhibit the human liver enzyme cytochrome P450 2C8, potentially increasing the bioavailability of co-administered drugs like acetaminophen.[2]

  • Antihyperglycemic Effects: It has been suggested to reduce hyperglycemia in diabetic mice.[2]

Important Note: At the time of this review, these biological activities and the prodrug hypothesis have not been substantiated by peer-reviewed scientific literature. Further independent research is required to validate these claims.

Signaling Pathways

Currently, there is no information available in the scientific literature detailing any specific signaling pathways in which this compound or its potential metabolites are involved.

Conclusion

This compound is a readily synthesizable compound with established utility as a chemical intermediate. Its physical and chemical properties are well-defined, and a detailed, high-yield synthesis protocol is publicly available. While there are intriguing, yet unverified, claims regarding its potential as a prodrug with analgesic, enzyme-inhibiting, and antihyperglycemic properties, these require rigorous scientific validation. For researchers in drug development, this compound may represent a starting point for the synthesis of novel therapeutic agents or a tool for studying esterase-activated prodrugs, pending further investigation into its biological effects.

References

Potential Mechanism of Action of Benzyl 3-hydroxy-2,2-dimethylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available, albeit limited, public information regarding the potential mechanism of action of Benzyl 3-hydroxy-2,2-dimethylpropanoate. Direct experimental data for this specific compound is scarce. Therefore, this guide draws upon information from related compounds and databases to propose potential biological activities. All proposed mechanisms should be considered hypothetical until validated by direct experimental evidence.

Executive Summary

This compound is a small molecule with potential therapeutic applications. Based on available data for the compound and its structural analogs, three primary potential mechanisms of action have been identified: 1) functioning as a prodrug for an inhibitor of cytochrome P450 2C8 (CYP2C8) and glycolysis, 2) potential activity as a histone deacetylase (HDAC) inhibitor, and 3) its likely utility as a building block in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of these potential mechanisms, supported by available data and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 17701-61-0[Generic chemical suppliers]
Molecular Formula C₁₂H₁₆O₃[Generic chemical suppliers]
Molecular Weight 208.25 g/mol [Generic chemical suppliers]
Appearance White to off-white solid[Generic chemical suppliers]
Solubility Soluble in organic solvents such as DMSO and methanolInferred from typical properties of similar compounds

Potential Mechanisms of Action

Prodrug for CYP2C8 and Glycolysis Inhibition

One source suggests that this compound may act as a prodrug, being metabolized in vivo to its active form, Benzyl 3-hydroxy-2,2-dimethylpropionate (BZMDP). This active metabolite is proposed to exert its effects through two distinct mechanisms:

  • Inhibition of Cytochrome P450 2C8 (CYP2C8): CYP2C8 is a crucial enzyme involved in the metabolism of a variety of xenobiotics, including numerous therapeutic drugs. Inhibition of CYP2C8 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered medications.

  • Inhibition of Glycolysis: The report also suggests that BZMDP may reduce hyperglycemia by inhibiting carbohydrate metabolism at the level of glycolysis. This metabolic pathway is a central route for energy production in many cell types and is often dysregulated in diseases such as cancer and diabetes.

Experimental Protocol: In Vitro CYP2C8 Inhibition Assay

A common method to assess CYP2C8 inhibition is through an in vitro assay using human liver microsomes.

  • Materials: Human liver microsomes (HLMs), this compound (or BZMDP), a CYP2C8 substrate (e.g., paclitaxel or amodiaquine), NADPH regenerating system, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Procedure:

    • Pre-incubate HLMs with varying concentrations of the test compound (this compound or BZMDP) for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the CYP2C8 substrate and the NADPH regenerating system.

    • Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Analyze the formation of the metabolite of the CYP2C8 substrate using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of the CYP2C8 activity (IC50 value) by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Experimental Protocol: Cellular Glycolysis Assay

The effect on glycolysis can be measured by monitoring the extracellular acidification rate (ECAR), a hallmark of lactate production from glycolysis.

  • Materials: A cell line of interest (e.g., a cancer cell line known to have a high glycolytic rate), cell culture medium, this compound (or BZMDP), and an instrument capable of measuring ECAR (e.g., a Seahorse XF Analyzer).

  • Procedure:

    • Seed the cells in a microplate and allow them to adhere overnight.

    • Replace the culture medium with a low-buffered assay medium and equilibrate the cells.

    • Measure the basal ECAR.

    • Inject varying concentrations of the test compound and monitor the change in ECAR over time.

    • Sequential injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) can be used to dissect the different components of cellular metabolism.

  • Data Analysis: Calculate the percentage of glycolysis inhibition at different concentrations of the test compound to determine the IC50 value.

Potential Histone Deacetylase (HDAC) Inhibition

Derivatives of the structurally related compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, have been identified as potent inhibitors of histone deacetylases (HDACs)[1]. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered transcription of genes involved in cell cycle progression, differentiation, and apoptosis. This mechanism is a validated target for cancer therapy.

Given the structural similarity, it is plausible that this compound or its metabolite could also exhibit HDAC inhibitory activity.

Experimental Protocol: In Vitro HDAC Inhibition Assay

A common method for assessing HDAC inhibition is a fluorometric assay.

  • Materials: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6), a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine residue and a fluorophore/quencher pair), a developer solution, and the test compound.

  • Procedure:

    • Incubate the HDAC enzyme with varying concentrations of the test compound.

    • Add the fluorogenic HDAC substrate and incubate to allow for deacetylation.

    • Add the developer solution, which contains a protease that cleaves the deacetylated substrate, leading to the release of the fluorophore from the quencher and a subsequent increase in fluorescence.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of HDAC inhibition against the logarithm of the test compound concentration.

Building Block for Proteolysis Targeting Chimeras (PROTACs)

This compound is categorized by some chemical suppliers as a "Protein Degrader Building Block". This strongly suggests its potential use as a component, likely a linker or part of a linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

The benzyl group and the propanoate ester with a hydroxyl group provide chemical handles for conjugation to a target protein ligand and an E3 ligase ligand, forming the complete PROTAC molecule. The 2,2-dimethyl substitution may provide conformational rigidity to the linker, which can be a critical factor in the efficacy of a PROTAC.

Experimental Workflow: PROTAC Assembly and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation BHD Benzyl 3-hydroxy- 2,2-dimethylpropanoate PROTAC PROTAC Molecule BHD->PROTAC Linker Component TPL Target Protein Ligand TPL->PROTAC E3L E3 Ligase Ligand E3L->PROTAC Ternary Ternary Complex Formation (Target-PROTAC-E3 Ligase) PROTAC->Ternary Cell Treatment Ub Target Ubiquitination Ternary->Ub Deg Target Degradation Ub->Deg Pheno Phenotypic Assay Deg->Pheno

Figure 1. A generalized workflow for the synthesis and evaluation of a PROTAC utilizing this compound as a linker component.

Signaling Pathways

Based on the potential mechanisms of action, this compound could modulate several key signaling pathways.

HDAC Inhibition Pathway:

HDAC_Pathway BHD Benzyl 3-hydroxy-2,2- dimethylpropanoate (or metabolite) HDAC HDACs BHD->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Gene Altered Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene Effect Cell Cycle Arrest, Apoptosis Gene->Effect

Figure 2. Potential signaling pathway initiated by HDAC inhibition.

PROTAC-Mediated Protein Degradation Pathway:

PROTAC_Pathway PROTAC PROTAC (containing BHD moiety) Target Target Protein PROTAC->Target E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex Target->Ternary E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Figure 3. The canonical pathway for PROTAC-mediated protein degradation.

Conclusion and Future Directions

This compound presents several intriguing possibilities as a bioactive molecule. The preliminary information suggests its potential as a prodrug for a dual inhibitor of CYP2C8 and glycolysis, a direct or indirect inhibitor of HDACs, and a valuable building block for the construction of PROTACs.

To elucidate the definitive mechanism of action, further research is imperative. Key future experiments should include:

  • Metabolism studies: To confirm the conversion of this compound to BZMDP in relevant biological systems.

  • Direct enzymatic and cellular assays: To obtain quantitative data (e.g., IC50 values) for the inhibition of CYP2C8, glycolysis, and a panel of HDAC isoforms by both the parent compound and its potential metabolite.

  • PROTAC synthesis and evaluation: To demonstrate the utility of this compound as a linker in functional PROTACs and to characterize the degradation of specific target proteins.

  • In vivo studies: To assess the pharmacokinetic properties and therapeutic efficacy of this compound in relevant animal models of disease.

The insights gained from these studies will be crucial for guiding the future development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Note and Protocol for the Synthesis of Benzyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of Benzyl 3-hydroxy-2,2-dimethylpropanoate. This ester is synthesized via the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with benzyl bromide. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification. This method is robust, leading to a high yield of the desired product.

Introduction

This compound is a valuable chemical intermediate in organic synthesis. The presence of both a hydroxyl group and a benzyl-protected carboxylic acid allows for selective functionalization at either end of the molecule. This application note describes a straightforward and efficient method for its preparation from commercially available starting materials. The synthesis involves the reaction of 3-hydroxy-2,2-dimethylpropanoic acid with benzyl bromide in the presence of a mild base, potassium bicarbonate, in N,N-dimethylformamide (DMF).

Reaction Scheme

Reaction of 3-hydroxy-2,2-dimethylpropanoic acid with benzyl bromide to yield this compound.

Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • 3-Hydroxy-2,2-dimethylpropanoic acid (Hydroxypivalic acid)[1]

    • Benzyl bromide[1]

    • Potassium bicarbonate (KHCO₃)[1]

    • N,N-Dimethylformamide (DMF)[1]

    • Ethyl acetate (EtOAc)

    • Hexane

    • Saturated aqueous sodium chloride solution (Brine)

    • Anhydrous magnesium sulfate (MgSO₄)[1]

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • Standard laboratory glassware

    • TLC plates (silica gel)

3.2. Synthesis Procedure

  • Reaction Setup: In a round-bottom flask, dissolve 10.0 g of 3-hydroxy-2,2-dimethylpropanoic acid in 150 mL of N,N-dimethylformamide (DMF).[1]

  • Addition of Base: To this solution, add 10.2 g of potassium bicarbonate.[1]

  • Addition of Benzyl Bromide: Add 10.7 mL of benzyl bromide dropwise to the reaction mixture.[1]

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.[1]

  • Work-up:

    • After the reaction is complete, add 300 mL of water to the mixture.[1]

    • Extract the aqueous layer twice with 200 mL of a hexane/ethyl acetate mixture (1:4 v/v).[1]

    • Combine the organic layers and wash with 200 mL of saturated aqueous sodium chloride solution.[1]

    • Dry the organic phase over anhydrous magnesium sulfate.[1]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure using a rotary evaporator.[1]

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (from 1:0 to 1:1).[1]

  • Product Characterization: The final product, this compound, is a colorless to light yellow liquid.[1] The product can be confirmed by TLC (Rf value: 0.39 in n-hexane/ethyl acetate = 3:1) and NMR spectroscopy.[1]

Data Summary

ParameterValue
Starting Material3-Hydroxy-2,2-dimethylpropanoic acid
ReagentBenzyl bromide
BasePotassium bicarbonate
SolventN,N-Dimethylformamide (DMF)
Reaction TemperatureRoom Temperature
Reaction Time16 hours
Purification MethodSilica Gel Column Chromatography
Eluent SystemHexane/Ethyl Acetate (gradient)
Product AppearanceColorless to light yellow liquid
Yield17.6 g (100%)
TLC Rf Value0.39 (n-hexane/ethyl acetate = 3:1)
NMR Data (CDCl₃)
δ 7.29-7.41 (m, 5H)Aromatic protons of the benzyl group
δ 5.15 (s, 2H)Methylene protons of the benzyl group
δ 3.57 (d, J=6.3 Hz, 2H)Methylene protons adjacent to the hydroxyl group
δ 1.22 (s, 6H)Methyl protons

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow reagent reagent process process product product analysis analysis A 3-Hydroxy-2,2-dimethylpropanoic acid + DMF B Add KHCO3 A->B C Add Benzyl Bromide B->C D Stir at RT for 16h C->D E Work-up (H2O, Extraction) D->E F Drying (MgSO4) & Concentration E->F G Column Chromatography F->G H Benzyl 3-hydroxy-2,2- dimethylpropanoate G->H

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Benzyl bromide is lachrymatory and should be handled in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

This protocol provides a reliable method for the synthesis of this compound, suitable for researchers in organic chemistry and drug development.

References

Application Notes and Protocols for the Purification of Benzyl 3-hydroxy-2,2-dimethylpropanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Benzyl 3-hydroxy-2,2-dimethylpropanoate using silica gel column chromatography. This method is designed to effectively remove impurities from the crude product, yielding a compound of high purity suitable for further research and development applications.

Introduction

This compound is a valuable chemical intermediate in various synthetic pathways. Its purity is crucial for the successful synthesis of downstream target molecules. Column chromatography is a widely used and effective technique for the purification of this compound, separating it from starting materials, by-products, and other impurities based on differential adsorption to a stationary phase. This application note outlines the materials, equipment, and a step-by-step protocol for the efficient purification of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for understanding the compound's behavior during the chromatographic process.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₃[1][2]
Molecular Weight 208.25 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 117-118 °C at 0.1 Torr[1]
Predicted Density 1.100 ± 0.06 g/cm³[1]
Predicted pKa 14.16 ± 0.10[1]
TLC Rf Value 0.39 (n-hexane/ethyl acetate = 3:1)[1]

Experimental Protocol: Column Chromatography Purification

This protocol details the purification of crude this compound using silica gel column chromatography with a hexane/ethyl acetate solvent system.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure
  • Column Packing:

    • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles. Gently tap the column to facilitate packing.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the bed during solvent addition.

    • Wash the packed column with n-hexane until the silica gel is fully equilibrated and the baseline is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent (n-hexane).

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Allow the sample to fully adsorb onto the silica gel before adding the mobile phase.

  • Elution and Fraction Collection:

    • Begin the elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A gradient from 100% hexane to a 1:1 mixture of hexane and ethyl acetate over 15 minutes has been shown to be effective.[1]

    • Collect fractions of a consistent volume throughout the elution process.

  • Fraction Analysis:

    • Monitor the separation by spotting collected fractions onto a TLC plate.

    • Develop the TLC plate in a pre-equilibrated chamber with a mobile phase of n-hexane/ethyl acetate (3:1).

    • Visualize the spots under a UV lamp. The target compound, this compound, has an expected Rf value of approximately 0.39 in this system.[1]

  • Product Isolation:

    • Combine the fractions containing the pure product, as identified by TLC analysis.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Potential Impurities

The primary impurities in the crude product are likely to be unreacted starting materials and residual catalyst from the synthesis. The synthesis of this compound typically involves the reaction of 3-hydroxy-2,2-dimethylpropionic acid with benzyl bromide in the presence of a base like potassium bicarbonate.[1] Therefore, potential impurities to be removed during chromatography include:

  • 3-hydroxy-2,2-dimethylpropionic acid

  • Benzyl bromide

  • Potassium bicarbonate (and its by-products)

Chromatographic Conditions Summary

The following table summarizes the key parameters for the successful purification of this compound.

ParameterCondition
Stationary Phase Silica Gel
Mobile Phase n-Hexane and Ethyl Acetate
Elution Mode Gradient elution (from 100% hexane to 1:1 hexane/ethyl acetate)[1]
TLC Monitoring Mobile Phase: n-hexane/ethyl acetate (3:1)[1]
Detection: UV light (254 nm)
Expected Rf of Product: ~0.39[1]

Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Prep_Column Column Packing (Silica Gel Slurry in Hexane) Load_Sample Sample Loading Prep_Column->Load_Sample Prep_Sample Sample Preparation (Dissolve Crude in Minimal Eluent) Prep_Sample->Load_Sample Elution Gradient Elution (Hexane -> Hexane:EtOAc 1:1) Load_Sample->Elution Collect_Fractions Fraction Collection Elution->Collect_Fractions TLC_Analysis TLC Analysis of Fractions (Hexane:EtOAc 3:1, UV Detection) Collect_Fractions->TLC_Analysis Pool_Fractions Pool Pure Fractions TLC_Analysis->Pool_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pool_Fractions->Solvent_Removal Final_Product Purified this compound Solvent_Removal->Final_Product

References

Use of Benzyl 3-hydroxy-2,2-dimethylpropanoate as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Benzyl 3-hydroxy-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of this compound as a versatile building block in organic synthesis. Its bifunctional nature, featuring a protected carboxylic acid and a reactive primary hydroxyl group, makes it a valuable intermediate for the construction of more complex molecules, including linkers for Proteolysis Targeting Chimeras (PROTACs) and other drug discovery applications.

Overview of this compound

This compound (CAS: 17701-61-0) is a derivative of 3-hydroxypivalic acid where the carboxylic acid is protected as a benzyl ester. This protection strategy allows for selective reactions at the primary hydroxyl group. The benzyl ester can be readily removed in a later synthetic step via standard deprotection techniques, such as catalytic hydrogenation, to unmask the carboxylic acid for further functionalization (e.g., amide bond formation).[1] The neopentyl core of the molecule provides steric hindrance that can influence the conformation of larger molecules and enhance stability.[2]

Key Features:

  • Protected Carboxylic Acid: The benzyl ester allows the hydroxyl group to be the primary site of reactivity.

  • Reactive Hydroxyl Group: The primary alcohol can undergo a variety of transformations, including etherification, esterification, and Mitsunobu reactions.

  • Application in PROTACs: This molecule is considered a building block for PROTACs, where it can be incorporated into the linker region connecting the target protein ligand and the E3 ligase ligand.[3][4][]

Synthesis of this compound

A reliable and high-yielding synthesis of the title compound has been reported, starting from commercially available 3-hydroxy-2,2-dimethylpropanoic acid (also known as 3-hydroxypivalic acid).[6][7][8][9]

G cluster_reactants Reactants cluster_reagents Reagents & Solvent R1 3-Hydroxy-2,2-dimethylpropanoic Acid P This compound R1->P 1. R2 Benzyl Bromide R2->P 2. Re1 Potassium Bicarbonate (KHCO3) Re1->P Base Re2 N,N-Dimethylformamide (DMF) Re2->P Solvent (Room Temp, 16h)

Caption: Synthesis of this compound.

Experimental Protocol: Benzylation of 3-Hydroxy-2,2-dimethylpropanoic Acid[7][8]

Table 1: Reagents and Materials

ReagentCAS NumberMolecular Weight ( g/mol )Amount UsedMolar Equiv.
3-Hydroxy-2,2-dimethylpropanoic Acid4835-90-9118.1310.0 g1.0
Benzyl Bromide100-39-0171.0410.7 mL (14.5 g)1.0
Potassium Bicarbonate (KHCO₃)298-14-6100.1210.2 g1.2
N,N-Dimethylformamide (DMF)68-12-273.09150 mL-
Hexane110-54-386.18As needed-
Ethyl Acetate141-78-688.11As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Procedure:

  • To a suitable reaction vessel, add 3-hydroxy-2,2-dimethylpropanoic acid (10.0 g) and dissolve it in N,N-dimethylformamide (150 mL).

  • Add potassium bicarbonate (10.2 g) to the solution.

  • Slowly add benzyl bromide (10.7 mL) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 16 hours.

  • Upon completion, add water (300 mL) to the reaction mixture.

  • Extract the aqueous phase with a 1:4 mixture of hexane and ethyl acetate (2 x 200 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride solution (200 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Outcome: The procedure is reported to provide a quantitative yield (17.6 g) of the desired product as a colorless to light yellow liquid.[7]

Applications as a Synthetic Building Block

The utility of this compound lies in the selective functionalization of its primary hydroxyl group. The following protocols are based on procedures described in patent literature.

O-Alkylation (Etherification)

The hydroxyl group can be deprotonated with a strong base and subsequently alkylated with a suitable electrophile.[10][11]

start Benzyl 3-hydroxy- 2,2-dimethylpropanoate step1 1. Add Sodium Hydride (NaH) in THF at 0°C start->step1 intermediate Sodium Alkoxide Intermediate step1->intermediate step2 2. Add Electrophile (E-X) (e.g., 2,6-dicyano-3-nitropyridine) intermediate->step2 product O-Alkylated Product step2->product

Caption: General workflow for the O-alkylation of the building block.

Experimental Protocol: Ether Synthesis[10][11]

Table 2: Reagents for Etherification

ReagentCAS NumberMolecular Weight ( g/mol )Amount UsedMolar Equiv.
This compound17701-61-0208.256.68 g (32.1 mmol)1.0
Sodium Hydride (60% in mineral oil)7646-69-724.003.5 g (87.5 mmol)2.7
2,6-dicyano-3-nitropyridine (example)N/AN/AStoichiometric~1.0
Tetrahydrofuran (THF), dry109-99-972.11200 mL-

Procedure:

  • Dissolve this compound (6.68 g) in dry THF (200 mL) in a flask under a nitrogen atmosphere and cool to 0°C.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 3.5 g) in small portions.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Add a solution of the electrophile (e.g., 2,6-dicyano-3-nitropyridine) in THF to the reaction mixture.

  • Allow the reaction to proceed to completion (monitor by TLC).

  • Carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by chromatography.

O-Acylation (Esterification/Carbonate Formation)

The hydroxyl group can be acylated using an appropriate acylating agent, such as an acid chloride, in the presence of a base.[12]

start Benzyl 3-hydroxy- 2,2-dimethylpropanoate step1 Add Acylating Agent (e.g., Chloromethyl carbonochloridate) in Pyridine at 0°C start->step1 step2 Stir at Room Temperature for 16h step1->step2 product O-Acylated Product (Carbonate) step2->product start Benzyl 3-hydroxy- 2,2-dimethylpropanoate product Substituted Product (Nu-R) start->product reagents Nucleophile (Nu-H) (e.g., N-Hydroxyphthalimide) + Triphenylphosphine (PPh3) + DIAD or DEAD reagents->product conditions Anhydrous THF 0°C to Room Temp conditions->product G cluster_0 Step 1: Linker Elongation cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Coupling A Benzyl 3-hydroxy- 2,2-dimethylpropanoate C Functionalized Intermediate (E3-Linker-COOBn) A->C Alkylation/ Acylation B E3 Ligase Ligand with Electrophile (E3-X) B->C D Functionalized Intermediate (E3-Linker-COOBn) E E3-Linker-COOH D->E H₂, Pd/C F E3-Linker-COOH H Final PROTAC Molecule F->H Amide Coupling (e.g., HATU) G Protein of Interest Ligand with Amine (POI-NH₂) G->H

References

Applications of Benzyl 3-hydroxy-2,2-dimethylpropanoate in Medicinal Chemistry: A Building Block for Antiviral and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl 3-hydroxy-2,2-dimethylpropanoate, and its corresponding free acid, 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid), are versatile building blocks in medicinal chemistry. The inherent structural features of this molecule, including a sterically hindered neopentyl group adjacent to a hydroxyl and a carboxyl function, offer unique properties to the resulting drug candidates, such as metabolic stability and specific molecular interactions. This document details two key applications of this scaffold: its incorporation into the antiviral agent tomeglovir and its use in the synthesis of novel histone deacetylase (HDAC) inhibitors with antiproliferative activity.

Application 1: Synthesis of the Antiviral Agent Tomeglovir (BAY 38-4766)

Background: Tomeglovir is a potent, non-nucleosidic inhibitor of human cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals. It exhibits a novel mechanism of action, targeting the viral terminase complex, which is responsible for cleaving and packaging viral DNA into capsids. Specifically, tomeglovir's activity is attributed to its interaction with the gene products UL89 and UL56 of the terminase complex, thereby preventing viral DNA maturation. The 3-hydroxy-2,2-dimethylpropanamide moiety is a crucial component of the tomeglovir structure, contributing to its pharmacological profile.

Quantitative Data: Antiviral Activity of Tomeglovir

Virus StrainIC₅₀ (µM)Cell LineReference
HCMV0.34HELF[1]
MCMV0.039NIH 3T3[1]
HCMV Davis1.03 ± 0.57-[1]
Monkey CMV strains< 1-[1]

Experimental Protocol: Synthesis of Tomeglovir (Conceptual)

The synthesis of tomeglovir involves the key step of forming an amide bond between 3-hydroxy-2,2-dimethylpropanoic acid and a sulfonamide-functionalized aniline derivative. While a detailed, publicly available protocol is limited, the following represents a logical synthetic pathway based on standard organic chemistry principles. This compound can be deprotected via hydrogenolysis to yield 3-hydroxy-2,2-dimethylpropanoic acid, which is then activated for amide coupling.

Step 1: Preparation of 3-hydroxy-2,2-dimethylpropanoic acid (if starting from the benzyl ester)

  • Dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-hydroxy-2,2-dimethylpropanoic acid.

Step 2: Amide Coupling to form Tomeglovir

  • Dissolve 3-hydroxy-2,2-dimethylpropanoic acid (1 equivalent) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add an amide coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the aniline precursor, 4-amino-N-(4-(dimethylamino)-1-naphthyl)benzenesulfonamide (1 equivalent), to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tomeglovir.

Visualizations

G cluster_synthesis Tomeglovir Synthesis Workflow A This compound B 3-hydroxy-2,2-dimethylpropanoic acid A->B Hydrogenolysis (Pd/C, H2) C Activated Carboxylic Acid B->C Activation (HATU, DIPEA) E Tomeglovir C->E Amide Coupling D 4-amino-N-(4-(dimethylamino)-1-naphthyl)benzenesulfonamide D->E G cluster_moa Tomeglovir Mechanism of Action Tomeglovir Tomeglovir Terminase_Complex Viral Terminase Complex (UL56 & UL89) Tomeglovir->Terminase_Complex Inhibits Cleavage DNA Cleavage Terminase_Complex->Cleavage Mediates Concatemeric_DNA Concatemeric Viral DNA Packaging DNA Packaging into Capsids Cleavage->Packaging Mature_Virions Mature Infectious Virions Packaging->Mature_Virions G cluster_synthesis_hdac HDAC Inhibitor Synthesis Workflow F 4-chlorobenzaldehyde H Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate F->H Mukaiyama Aldol Reaction G Trimethylsilyl ketene acetal G->H I 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid H->I Saponification (KOH) K HDAC Inhibitor Library I->K Amide Coupling J Amine library J->K G cluster_moa_hdac HDAC Inhibitor Mechanism of Action HDAC_Inhibitor HDAC Inhibitor HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Open_Chromatin Open Chromatin (Gene Expression) HDAC_Inhibitor->Open_Chromatin Promotes Acetyl_Groups Acetyl Groups HDAC->Acetyl_Groups Removes Histones Histones Chromatin Condensed Chromatin (Gene Repression) Histones->Chromatin Leads to Acetyl_Groups->Histones Tumor_Suppressor Tumor Suppressor Genes Open_Chromatin->Tumor_Suppressor Allows Expression of Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Tumor_Suppressor->Cell_Cycle_Arrest Induces

References

Application Notes and Protocols: Benzyl and Pivaloyl Moieties as Protecting Groups for Hydroxyl Functions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, being a common and reactive moiety, often requires temporary masking to prevent unwanted side reactions. While "benzyl 3-hydroxy-2,2-dimethylpropanoate" is not itself employed as a protecting group, its constituent parts—the benzyl group and the pivaloyl (2,2-dimethylpropanoyl) group —represent two of the most robust and widely utilized strategies for the protection of alcohols.

This document provides detailed application notes and experimental protocols for the use of the pivaloyl group, as a sterically hindered ester, and the benzyl group, as a stable ether, in the protection of hydroxyl functions. These notes are intended for researchers, chemists, and professionals in drug development seeking practical guidance on these essential synthetic transformations.

Section 1: The Pivaloyl (Piv) Group for Hydroxyl Protection

The pivaloyl (Piv) group is a highly effective protecting group for alcohols, forming a sterically hindered pivaloate ester. Its significant bulk provides high stability against a wide range of reagents, particularly nucleophiles and bases.[1] Compared to less hindered acyl groups like acetyl (Ac) and benzoyl (Bz), the pivaloyl group is substantially more stable, making it ideal for syntheses requiring harsh conditions.[1][2][3] It is often used to selectively protect less hindered primary alcohols.[3]

Key Characteristics:
  • High Steric Hindrance: The tert-butyl moiety shields the ester carbonyl from nucleophilic attack.

  • Robust Stability: Stable to a wide range of acidic, basic, and reductive conditions under which other esters might be cleaved.

  • Orthogonality: Can be used in conjunction with other protecting groups, such as benzyl ethers, for selective deprotection schemes.

Quantitative Data for Pivaloyl Protection & Deprotection
Transformation Substrate Type Reagents & Conditions Yield Reference
Protection Primary/Secondary AlcoholsPivaloyl chloride (PivCl), Pyridine, CH₂Cl₂, 0 °C to 25 °CGood to Excellent[3]
Protection Sterically Demanding AlcoholsPivalic anhydride (Piv₂O), Bi(OTf)₃ (cat.), CH₂Cl₂High[4]
Deprotection Pivaloate EstersNaOMe, MeOHHigh[3]
Deprotection Pivaloate EstersLiAlH₄, THFGood[5]
Deprotection Aryl PivalatesK₂CO₃ (cat.), PhSH, NMP, refluxHigh[6]
Experimental Protocols

Protocol 1.1: Protection of a Primary Alcohol using Pivaloyl Chloride

This protocol describes the general procedure for the pivaloylation of a primary alcohol.

Materials:

  • Primary alcohol (1.0 eq)

  • Pivaloyl chloride (1.2 eq)

  • Anhydrous pyridine (3.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary alcohol in anhydrous CH₂Cl₂ in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine to the stirred solution.

  • Add pivaloyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude pivaloate ester by silica gel column chromatography.

Protocol 1.2: Deprotection of a Pivaloate Ester via Saponification

This protocol outlines the cleavage of a pivaloate ester using sodium methoxide.

Materials:

  • Pivaloate-protected alcohol (1.0 eq)

  • Sodium methoxide (NaOMe, 2.0 eq)

  • Anhydrous methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pivaloate ester in anhydrous MeOH in a round-bottom flask.

  • Add sodium methoxide to the solution and stir the mixture at room temperature or under gentle reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to 0 °C and carefully neutralize with 1 M HCl until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the deprotected alcohol.

  • If necessary, purify the product via column chromatography.

Visualization of Pivaloyl Group Workflow

Pivaloyl_Workflow cluster_protection Protection cluster_deprotection Deprotection ROH R-OH (Alcohol) PivCl Pivaloyl Chloride (Pyridine, CH₂Cl₂) ROPiv R-O-Piv (Pivaloate Ester) PivCl->ROPiv Esterification ROPiv_de R-O-Piv (Pivaloate Ester) ROPiv->ROPiv_de Stable Intermediate Base Base (e.g., NaOMe/MeOH) ROH_de R-OH (Alcohol) Base->ROH_de Hydrolysis Benzyl_Workflow cluster_protection Protection cluster_deprotection Deprotection ROH R-OH (Alcohol) BnBr BnBr, NaH (THF) ROBn R-O-Bn (Benzyl Ether) BnBr->ROBn Williamson Synthesis ROBn_de R-O-Bn (Benzyl Ether) ROBn->ROBn_de Stable Intermediate H2_PdC H₂, Pd/C (EtOH) ROH_de R-OH (Alcohol) H2_PdC->ROH_de Hydrogenolysis Orthogonal_Scheme cluster_deprotection Orthogonal Deprotection Pathways Start HO-R-O-Piv Bn_Protect BnBr, NaH Start->Bn_Protect Both_Protected BnO-R-O-Piv Bn_Protect->Both_Protected H2_PdC H₂, Pd/C Both_Protected->H2_PdC Selective Bn Cleavage Base NaOMe, MeOH Both_Protected->Base Selective Piv Cleavage Result_A HO-R-O-Piv H2_PdC->Result_A Result_B BnO-R-OH Base->Result_B

References

Optimal Reaction Conditions for the Synthesis of Benzyl 3-hydroxy-2,2-dimethylpropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimal reaction conditions for the synthesis of Benzyl 3-hydroxy-2,2-dimethylpropanoate, a key intermediate in various chemical syntheses. The information is intended to guide researchers in achieving high-yield and high-purity synthesis of this compound.

Introduction

This compound (CAS No. 17701-61-0) is a valuable building block in organic synthesis.[1][2][3][4] The synthesis of this ester is typically achieved through the esterification of 3-hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid) with a benzyl group source. Common methods for esterification include Fischer-Speier esterification, Steglich esterification, and the alkylation of carboxylate salts.[5] The choice of method can depend on factors such as substrate sensitivity, desired purity, and reaction scale. This document focuses on a highly efficient protocol utilizing the alkylation of a carboxylate salt with benzyl bromide.

Physicochemical Properties

PropertyValue
CAS Number 17701-61-0[1][2][3][4]
Molecular Formula C₁₂H₁₆O₃[1][2][3][6]
Molecular Weight 208.25 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 117-118 °C at 0.1 Torr[1][3]
Storage Sealed in dry, Room Temperature[1]

Recommended Synthesis Protocol: Alkylation of Carboxylate Salt

This protocol is based on a high-yield synthesis reported in the literature, achieving a 100% yield.[1] The reaction involves the formation of a potassium carboxylate salt from 3-hydroxy-2,2-dimethylpropionic acid, which is then alkylated with benzyl bromide.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products r1 3-Hydroxy-2,2-dimethylpropanoic Acid p1 This compound r1->p1 Esterification r2 Benzyl Bromide r2->p1 r3 Potassium Bicarbonate p2 Potassium Bromide r3->p2 p3 Water r3->p3 p4 Carbon Dioxide r3->p4 r4 N,N-Dimethylformamide (Solvent)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Parameters
ParameterValue
Starting Material 3-Hydroxypivalic acid (10.0 g)[1]
Reagents Benzyl bromide (10.7 mL)[1], Potassium bicarbonate (10.2 g)[1]
Solvent N,N-Dimethylformamide (150 mL)[1]
Reaction Temperature Room Temperature[1]
Reaction Time 16 hours[1]
Yield 100% (17.6 g)[1]
Experimental Procedure
  • Reaction Setup: Dissolve 10.0 g of 2,2-dimethyl-3-hydroxypropionic acid in 150 mL of N,N-dimethylformamide in a suitable reaction flask.[1]

  • Addition of Base: Add 10.2 g of potassium bicarbonate to the solution.[1]

  • Addition of Alkylating Agent: Slowly add 10.7 mL of benzyl bromide to the mixture dropwise.[1]

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.[1]

  • Workup - Quenching and Extraction: Upon completion of the reaction, add 300 mL of water to the mixture. Extract the aqueous phase twice with 200 mL of a hexane and ethyl acetate mixture (1:4 by volume).[1]

  • Workup - Washing and Drying: Combine the organic phases and wash with 200 mL of saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.[1]

  • Purification - Solvent Removal: Filter to remove the desiccant and concentrate the solvent under reduced pressure.[1]

  • Purification - Chromatography: Purify the crude product by silica gel column chromatography. A typical elution gradient is from 100% hexane to a 1:1 mixture of hexane and ethyl acetate.[1]

  • Product Characterization: The final product, this compound, should be a colorless to light yellow liquid.[1] The purity can be confirmed by TLC (Rf value: 0.39 with n-hexane/ethyl acetate = 3:1) and NMR spectroscopy.[1]

Experimental Workflow

G A Dissolve 3-hydroxy-2,2-dimethylpropionic acid in DMF B Add Potassium Bicarbonate A->B C Add Benzyl Bromide (dropwise) B->C D Stir at Room Temperature for 16h C->D E Quench with Water D->E F Extract with Hexane/Ethyl Acetate E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Concentrate under Reduced Pressure H->I J Purify by Silica Gel Column Chromatography I->J K Obtain Pure Product J->K

References

Application Notes and Protocols for the Characterization of Benzyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of Benzyl 3-hydroxy-2,2-dimethylpropanoate (BHDP), a chemical intermediate of interest in pharmaceutical and materials science. Detailed protocols for spectroscopic and chromatographic techniques are presented, alongside data interpretation guidelines. The described workflows are intended to ensure accurate and reproducible characterization of this compound.

Compound Identification

PropertyValue
Chemical Name This compound
CAS Number 17701-61-0[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 117-118 °C at 0.1 Torr[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.41-7.29multiplet5HAromatic protons (C₆H₅)
5.15singlet2HBenzylic protons (-CH₂-Ph)
3.57doublet2HMethylene protons (-CH₂-OH)
1.22singlet6HMethyl protons (-(CH₃)₂)
Solvent: CDCl₃. Data sourced from ChemicalBook[1].

2.1.2. ¹³C NMR Data (Predicted)

Due to the lack of publicly available experimental ¹³C NMR data for this compound, the following are predicted chemical shifts based on computational models and data from analogous structures.

Chemical Shift (δ) ppmAssignment
~175Ester carbonyl (C=O)
~136Aromatic quaternary carbon (C-CH₂)
~128.5Aromatic methine carbons (ortho/para-C)
~128.0Aromatic methine carbon (meta-C)
~70Methylene carbon (-CH₂-OH)
~66Benzylic carbon (-CH₂-Ph)
~48Quaternary carbon (-C(CH₃)₂)
~22Methyl carbons (-(CH₃)₂)

2.1.3. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

2.2.1. Predicted Mass Spectrometry Data

The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

AdductPredicted m/z
[M+H]⁺209.11722
[M+Na]⁺231.09916
[M-H]⁻207.10266
[M+NH₄]⁺226.14376
Data sourced from PubChemLite[2].

2.2.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard GC-MS system equipped with a capillary column and an electron ionization (EI) source.

  • Gas Chromatography Parameters (Example):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL in split mode (e.g., 20:1).

  • Mass Spectrometry Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The tropylium ion (m/z 91) is a common fragment for benzyl-containing compounds[3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

2.3.1. Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (hydroxyl group)
~3030C-H stretch (aromatic)
~2960, ~2870C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1600, ~1495C=C stretch (aromatic ring)
~1150C-O stretch (ester)

2.3.2. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, it can be analyzed neat.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Method:

    • Place a drop of the neat liquid on a salt plate (e.g., NaCl or KBr).

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture. The following is a general method adaptable for the analysis of benzyl esters.

3.1.1. Experimental Protocol: HPLC

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions for linearity assessment.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, formic acid can be used instead of phosphoric acid[4].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Thermal Analysis

Thermal analysis provides information on the thermal stability and phase behavior of the compound.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA or DSC pan.

  • Instrumentation: A TGA instrument and a DSC instrument.

  • TGA Parameters (Example):

    • Temperature Range: 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, with a purge rate of 20 mL/min.

  • DSC Parameters (Example):

    • Temperature Program: Heat from 25 °C to 200 °C at 10 °C/min, cool to -50 °C at 10 °C/min, and then heat again to 200 °C at 10 °C/min.

    • Atmosphere: Nitrogen, with a purge rate of 20 mL/min.

  • Data Analysis:

    • TGA: Determine the onset of decomposition and any weight loss steps.

    • DSC: Identify melting points, glass transitions, and other thermal events.

Experimental Workflows and Diagrams

Overall Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.

cluster_synthesis Synthesis & Purification synthesis Synthesis of BHDP purification Column Chromatography synthesis->purification nmr NMR (1H, 13C) purification->nmr Structure Confirmation ms Mass Spectrometry (GC-MS) purification->ms MW & Fragmentation ir FTIR purification->ir Functional Groups hplc HPLC purification->hplc Purity Check tga TGA purification->tga Thermal Stability dsc DSC purification->dsc Phase Behavior

Caption: Workflow for the characterization of this compound.

Spectroscopic Identification Pathway

This diagram outlines the decision-making process for structural confirmation using spectroscopic data.

cluster_decision Data Correlation start Isolated Product nmr 1H & 13C NMR Analysis start->nmr Step 1 ms GC-MS Analysis nmr->ms Step 2 ir FTIR Analysis ms->ir Step 3 correlation Correlate NMR, MS, IR data with expected structure ir->correlation structure_confirmed Structure Confirmed revisit Re-evaluate Data/ Purification correlation->structure_confirmed Data Consistent correlation->revisit Inconsistent Data

Caption: Decision pathway for spectroscopic identification.

References

Application Notes and Protocols: Chiral Synthesis Applications using Benzyl 3-hydroxy-2,2-dimethylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of Benzyl 3-hydroxy-2,2-dimethylpropanoate and its derivatives as versatile building blocks in chiral synthesis. The unique structural features of these compounds, particularly the neopentyl glycol scaffold, offer significant potential for the stereocontrolled introduction of chiral centers in the synthesis of complex molecules, including pharmaceutical intermediates.

Application Note 1: Synthesis of this compound

This compound serves as a key starting material for the generation of more complex chiral synthons. Its synthesis is straightforward, involving the benzylation of 3-hydroxy-2,2-dimethylpropionic acid. The benzyl protecting group is advantageous due to its stability under various reaction conditions and its ease of removal via hydrogenolysis. This allows for the selective manipulation of other functional groups within the molecule.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 3-Hydroxy-2,2-dimethylpropionic acid (Hydroxypivalic acid)

  • Benzyl bromide

  • Potassium bicarbonate (KHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxy-2,2-dimethylpropionic acid (10.0 g) in N,N-dimethylformamide (150 mL).

  • To this solution, add potassium bicarbonate (10.2 g).

  • Slowly add benzyl bromide (10.7 mL) dropwise to the stirring mixture.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Upon completion, add water (300 mL) to the reaction mixture.

  • Extract the aqueous mixture with a 1:4 solution of hexane and ethyl acetate (2 x 200 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride solution (200 mL).

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography (eluent: gradient of hexane/ethyl acetate from 1:0 to 1:1) to yield this compound.

Expected Outcome:

This procedure is reported to yield the target product in high purity and quantitative yield.

Synthesis_Workflow start Start Materials: 3-Hydroxy-2,2-dimethylpropionic acid, Benzyl bromide, KHCO3, DMF reaction Reaction: Stir at RT for 16h start->reaction workup Aqueous Workup: Add H2O, Extract with Hexane/EtOAc reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Final Product: This compound purification->product

Caption: Synthesis workflow for this compound.

Application Note 2: Chiral Auxiliary-Mediated Asymmetric Alkylation for the Synthesis of Enantiomerically Enriched Propionic Acid Derivatives

While direct chiral applications of this compound derivatives are not extensively documented, the principles of using similar benzyl-protected hydroxymethyl synthons in asymmetric synthesis can be illustrated. A well-established strategy involves the use of chiral auxiliaries, such as Evans oxazolidinones, to direct the stereoselective alkylation of a propionyl group. In a representative example, a benzyl-protected hydroxymethyl group is introduced to create a chiral center. This approach is highly valuable in the synthesis of chiral building blocks for pharmaceuticals.

The following data summarizes the results of a TiCl₄-mediated alkylation of N-acyl Evans auxiliaries to produce (2S)-2-benzyloxymethyl-3-arylpropionic acids, demonstrating the high diastereoselectivity achievable with this method.[1]

EntryAryl GroupProductDiastereomeric Ratio (dr)
12-Fluoro-4-methoxyphenyl(2S)-2-benzyloxymethyl-3-(2-fluoro-4-methoxyphenyl)propionic acid derivative>98:2
22-Fluoro-4-methylphenyl(2S)-2-benzyloxymethyl-3-(2-fluoro-4-methylphenyl)propionic acid derivative>98:2
32,4-Dimethylphenyl(2S)-2-benzyloxymethyl-3-(2,4-dimethylphenyl)propionic acid derivative>98:2
Experimental Protocol: Representative Asymmetric Alkylation using a Chiral Auxiliary[2]

This protocol is adapted from the synthesis of (2S)-2-benzyloxymethyl-3-arylpropionic acids and serves as a model for the potential application of derivatives of this compound in chiral synthesis.

Materials:

  • (4R)-4-benzyl-3-(3-arylpropionyl)-2-oxazolidinone (N-acyl Evans auxiliary)

  • Titanium tetrachloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Benzyloxychloromethyl ether

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the N-acyl Evans auxiliary in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add titanium tetrachloride dropwise to the cooled solution.

  • After stirring for 10 minutes, add diisopropylethylamine dropwise, resulting in a color change.

  • Continue stirring at 0°C for 1 hour.

  • Add benzyloxychloromethyl ether dropwise and allow the reaction to warm to room temperature.

  • Stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product into dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Subsequent Steps:

The chiral auxiliary can be cleaved by hydrolysis (e.g., using LiOH/H₂O₂) to yield the enantiomerically enriched carboxylic acid.

Chiral_Synthesis_Workflow start Start Materials: N-Acyl Evans Auxiliary, TiCl4, DIPEA enolate Enolate Formation (0°C, 1h) start->enolate alkylation Alkylation with Benzyloxychloromethyl ether enolate->alkylation product_aux Alkylated Product with Chiral Auxiliary alkylation->product_aux cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) product_aux->cleavage final_product Enantiomerically Enriched Carboxylic Acid cleavage->final_product

Caption: Asymmetric alkylation workflow using a chiral auxiliary.

References

Guidelines for the scale-up synthesis of Benzyl 3-hydroxy-2,2-dimethylpropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed guidelines for the scale-up synthesis of Benzyl 3-hydroxy-2,2-dimethylpropanoate, a key intermediate in various chemical and pharmaceutical applications. The following sections outline the chemical reaction, scale-up considerations, detailed experimental protocols, safety precautions, and methods for purification and analysis. The information is intended to guide researchers and process chemists in transitioning from laboratory-scale synthesis to larger-scale production.

Introduction

This compound is synthesized through the esterification of 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) with a benzylating agent. The most common laboratory-scale method involves the reaction of hydroxypivalic acid with benzyl bromide in the presence of a base. While effective at a small scale, scaling up this process requires careful consideration of reaction kinetics, heat and mass transfer, reagent selection, solvent choice, and purification methods to ensure safety, efficiency, and cost-effectiveness.

Chemical Reaction and Stoichiometry

The fundamental reaction for the synthesis is as follows:

reaction_pathway HPA 3-Hydroxy-2,2-dimethylpropanoic Acid Product This compound HPA->Product BnBr Benzyl Bromide BnBr->Product Base Base (e.g., K2CO3) Salt Salt (e.g., KBr) Base->Salt Byproduct Byproduct (e.g., H2O, CO2) Base->Byproduct

Caption: Chemical reaction for the synthesis of this compound.

Table 1: Reactant Properties and Stoichiometry

CompoundMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Ratio
3-Hydroxy-2,2-dimethylpropanoic AcidC5H10O3118.13Starting Material1.0
Benzyl BromideC7H7Br171.03Benzylating Agent1.0 - 1.2
Potassium CarbonateK2CO3138.21Base1.0 - 1.5
This compoundC12H16O3208.25Product-

Scale-Up Considerations

Transitioning from laboratory to industrial scale presents several challenges that must be addressed for a safe and efficient process.

3.1. Reaction Parameters

  • Temperature Control: The esterification reaction is exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust cooling system for the reactor is critical to maintain the optimal reaction temperature and prevent runaway reactions.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and facilitate mass transfer between reactants. Inadequate mixing can lead to localized "hot spots" and reduced reaction rates and yields. The type and speed of the agitator should be carefully selected based on the reactor geometry and the viscosity of the reaction mixture.

  • Reaction Time: While lab-scale reactions may be run overnight for convenience, industrial processes aim for shorter cycle times. Reaction progress should be monitored using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time that maximizes product formation while minimizing byproduct generation.

3.2. Reagent and Solvent Selection

  • Base Selection: While potassium carbonate is effective, other bases such as sodium carbonate or potassium bicarbonate can be considered based on cost, availability, and ease of handling at an industrial scale.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is a common solvent for this reaction at the lab scale but presents challenges in large-scale operations due to its high boiling point, toxicity, and potential for decomposition. Greener and more process-friendly alternatives should be considered:

    • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent with a lower boiling point than DMF, good stability, and limited miscibility with water, which can simplify the work-up procedure.[1][2][3]

    • Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point, low peroxide formation, and stability under acidic and basic conditions.[4][5][6]

  • Phase-Transfer Catalysis (PTC): For large-scale synthesis, employing a phase-transfer catalyst can be highly advantageous. This approach can facilitate the reaction between the water-soluble carboxylate salt and the water-insoluble benzyl bromide, potentially allowing the use of water as a solvent and simplifying the overall process.

3.3. Purification

Silica gel column chromatography, commonly used in the lab, is not practical for large-scale purification. The high boiling point of this compound (117-118 °C at 0.1 mmHg) makes vacuum distillation the preferred method for industrial-scale purification.[7]

Table 2: Comparison of Lab-Scale and Scale-Up Parameters

ParameterLaboratory ScaleScale-Up Considerations
Reaction Vessel Round-bottom flaskJacketed glass-lined or stainless steel reactor
Heating/Cooling Heating mantle, ice bathInternal coils or external jacket with thermal fluid
Agitation Magnetic stirrerMechanical overhead stirrer (e.g., anchor, turbine)
Solvent DMF2-MeTHF, CPME, or water with PTC
Purification Column chromatographyVacuum distillation
Process Control TLCHPLC, GC for in-process monitoring

Experimental Protocols

4.1. Laboratory-Scale Synthesis Protocol (Based on US Patent US2013/245074 A1)

This protocol is suitable for producing a multi-gram quantity of the target compound.

Materials:

  • 3-Hydroxy-2,2-dimethylpropanoic Acid: 10.0 g

  • Potassium Bicarbonate: 10.2 g

  • Benzyl Bromide: 10.7 mL

  • N,N-Dimethylformamide (DMF): 150 mL

  • Water: 300 mL

  • Hexane/Ethyl Acetate (1:4 v/v): 400 mL

  • Saturated Sodium Chloride Solution: 200 mL

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a suitable reaction flask, dissolve 3-Hydroxy-2,2-dimethylpropanoic acid (10.0 g) in N,N-dimethylformamide (150 mL).

  • To this solution, add potassium bicarbonate (10.2 g).

  • Slowly add benzyl bromide (10.7 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion of the reaction, add water (300 mL) to the mixture.

  • Extract the aqueous mixture with a 1:4 mixture of hexane and ethyl acetate (2 x 200 mL).

  • Combine the organic phases and wash with a saturated aqueous sodium chloride solution (200 mL).

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the desiccant and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

4.2. Proposed Scale-Up Synthesis Protocol

This protocol provides a framework for scaling the synthesis to a multi-kilogram scale. Note: This is a proposed guideline and should be optimized at a pilot scale before full production.

Materials (for a ~100-fold scale-up):

  • 3-Hydroxy-2,2-dimethylpropanoic Acid: 1.0 kg

  • Potassium Carbonate: 1.3 kg

  • Benzyl Bromide: 1.6 kg (or ~1.1 L)

  • 2-Methyltetrahydrofuran (2-MeTHF): 10-15 L

  • Water: For washing

  • Brine Solution: For washing

Procedure:

  • Charge the reactor with 3-Hydroxy-2,2-dimethylpropanoic acid (1.0 kg) and 2-MeTHF (10-15 L).

  • Begin agitation and ensure the solid is well suspended.

  • Slowly add potassium carbonate (1.3 kg) to the reactor.

  • Cool the reactor to 10-15 °C.

  • Slowly add benzyl bromide (1.6 kg) to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 25 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, cool the mixture to 10-15 °C and slowly quench by adding water.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with water and then with a brine solution.

  • Concentrate the organic layer under reduced pressure to remove the 2-MeTHF.

  • Purify the crude product by vacuum distillation.

Table 3: Recommended In-Process Controls

StageAnalytical MethodParameter to MonitorAcceptance Criteria
ReactionHPLC/GCConsumption of starting material< 2% remaining
Work-uppH, Water content (KF)pH of aqueous washes, water content of organic layerNeutral pH, < 0.5% water
Final ProductHPLC/GC, NMR, IRPurity, Identity> 98% purity, structure confirmed

Safety Precautions

Scaling up this synthesis requires strict adherence to safety protocols, particularly when handling benzyl bromide.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, a full-body chemical-resistant suit may be necessary.

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood for lab-scale and in a closed-system reactor with appropriate vapor scrubbing for industrial scale.

  • Benzyl Bromide Handling: Benzyl bromide is a lachrymator and is corrosive. Handle with extreme care in a well-ventilated area. Have an emergency eyewash and safety shower readily available.

  • Fire Safety: The solvents used are flammable. Ensure all equipment is properly grounded to prevent static discharge. No open flames or spark sources should be present in the vicinity.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

Visualization of Workflows

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis charge_reactants Charge Reactor with 3-Hydroxypivalic Acid, Base, and Solvent add_bnbr Controlled Addition of Benzyl Bromide charge_reactants->add_bnbr reaction Reaction Monitoring (HPLC/GC) add_bnbr->reaction quench Quench with Water reaction->quench extraction Phase Separation and Extraction quench->extraction wash Aqueous Washes extraction->wash drying Solvent Removal wash->drying distillation Vacuum Distillation drying->distillation analysis Final Product Analysis (HPLC, GC, NMR) distillation->analysis

Caption: General experimental workflow for the scale-up synthesis.

Conclusion

The scale-up synthesis of this compound is a feasible process when key chemical engineering and safety principles are applied. Careful consideration of reaction conditions, selection of appropriate solvents, and implementation of a suitable large-scale purification method are essential for a successful, safe, and efficient manufacturing process. The protocols and guidelines presented in this document provide a comprehensive framework for the transition from laboratory to industrial production.

References

Safe handling and storage procedures for Benzyl 3-hydroxy-2,2-dimethylpropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the safe handling and storage of Benzyl 3-hydroxy-2,2-dimethylpropanoate (CAS No. 17701-61-0). Adherence to these protocols is crucial to ensure personal safety and maintain the integrity of the chemical.

General Information

This compound is a chemical intermediate used in various research and development applications. It is essential to handle this compound with care, following established laboratory safety procedures.

Chemical Structure:

Hazard Identification

While comprehensive toxicological data for this compound is not fully available, it is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation.[1]

  • Acute Oral Toxicity: May be harmful if swallowed.

It is crucial to handle this substance as potentially hazardous and to minimize exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[1]
Skin and Body Protection Laboratory coat. Ensure it is clean and buttoned.
Respiratory Protection Not typically required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if vapors or aerosols are generated and engineering controls are not sufficient.

Quantitative Data Summary

PropertyValueReference
CAS Number 17701-61-0
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 117-118 °C at 0.1 mmHg
Storage Temperature Room Temperature

Experimental Protocols

Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[2]

  • General Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe vapors or mists.

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

    • Use non-sparking tools to prevent ignition sources.

    • Keep the container tightly closed when not in use.

Storage Procedures
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Incompatible Materials: Although specific incompatibility data for this compound is limited, it is prudent to store it away from strong oxidizing agents, strong acids, and strong bases.

  • Storage Container: Use the original container or a chemically compatible secondary container.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Disposal Procedures
  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate personal protective equipment (see Section 3).

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.

    • Do not allow the spilled material to enter drains or waterways.[1]

  • Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety office for guidance.

Visual Workflow and Decision Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don appropriate PPE b Ensure fume hood is operational a->b c Prepare all necessary equipment b->c d Retrieve chemical from storage c->d Proceed to handling e Weigh or measure in fume hood d->e f Perform experiment e->f g Tightly seal container f->g h Return chemical to storage g->h Proceed to cleanup i Decontaminate work area h->i j Dispose of waste properly i->j k Remove and clean PPE j->k l Wash hands thoroughly k->l

Caption: Safe handling workflow for this compound.

SpillResponse cluster_assessment Initial Assessment cluster_action Response Actions start Spill or Exposure Occurs q1 Is the spill large or unmanageable? start->q1 q2 Is there personal contamination? start->q2 evacuate Evacuate area and call EHS q1->evacuate Yes small_spill Contain spill with absorbent material q1->small_spill No q2->q1 No first_aid Administer first aid (See Section 5.3) q2->first_aid Yes decontaminate Decontaminate affected area small_spill->decontaminate first_aid->evacuate Seek medical attention dispose Dispose of waste decontaminate->dispose

Caption: Decision-making guide for spills or exposure incidents.

References

Troubleshooting & Optimization

How to optimize the yield of Benzyl 3-hydroxy-2,2-dimethylpropanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Benzyl 3-hydroxy-2,2-dimethylpropanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Williamson Ether Synthesis-like Reaction: This involves the reaction of a salt of 3-hydroxy-2,2-dimethylpropanoic acid with benzyl bromide.[1]

  • Fischer Esterification: This is an acid-catalyzed esterification of 3-hydroxy-2,2-dimethylpropanoic acid with benzyl alcohol.[2][3][4]

  • Transesterification: This method involves the reaction of a methyl or ethyl ester of 3-hydroxy-2,2-dimethylpropanoic acid with benzyl alcohol in the presence of a catalyst.[5]

Q2: What are the key factors affecting the yield of the synthesis?

A2: Several factors can significantly impact the yield:

  • Choice of Reagents and Catalysts: The selection of the starting materials, base, and catalyst is crucial for driving the reaction to completion.

  • Reaction Conditions: Temperature, reaction time, and solvent play a vital role in the reaction kinetics and equilibrium.

  • Purification Method: The efficiency of the purification process to remove byproducts and unreacted starting materials directly affects the final yield and purity of the product.

  • Water Removal (for Fischer Esterification): Since Fischer esterification is a reversible reaction, the removal of water is essential to shift the equilibrium towards the product side.[2][3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light or by using a staining agent like anisaldehyde.[6] The Rf values for the starting material and the product will be different, allowing for easy tracking.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Low or No Product Yield

Problem: After carrying out the synthesis, the yield of this compound is significantly lower than expected, or no product is formed at all.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Base (Williamson-like Synthesis) Ensure the base used (e.g., Potassium Bicarbonate) is strong enough to deprotonate the carboxylic acid. Consider using a stronger, non-nucleophilic base if necessary.
Inactive Catalyst (Fischer Esterification) Use a fresh, anhydrous acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[3]
Insufficient Reaction Time or Temperature Monitor the reaction by TLC. If starting material is still present, consider increasing the reaction time or temperature according to the protocol.
Presence of Water (Fischer Esterification) Ensure all reagents and glassware are dry. Use a Dean-Stark apparatus to remove water azeotropically during the reaction.[3]
Poor Quality Starting Materials Verify the purity of the starting materials (3-hydroxy-2,2-dimethylpropanoic acid, benzyl bromide/alcohol) by appropriate analytical techniques (e.g., NMR, melting point).
Side Reactions The formation of byproducts such as dibenzyl ether can reduce the yield.[6] Optimize reaction conditions to minimize side reactions.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent/Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions check_water Investigate Water Contamination (for Fischer Esterification) start->check_water optimize Optimize Reaction Parameters check_sm->optimize check_reagents->optimize check_conditions->optimize check_water->optimize purify Re-evaluate Purification Strategy optimize->purify success Improved Yield purify->success

Caption: Troubleshooting workflow for addressing low product yield.

Product Purity Issues

Problem: The final product is contaminated with impurities, as indicated by analytical methods like NMR or chromatography.

Possible Causes and Solutions:

Impurity Source Solution
Unreacted Benzyl Bromide Incomplete reaction.Increase reaction time or temperature. During workup, wash the organic layer with a dilute solution of a nucleophile like sodium thiosulfate to quench excess benzyl bromide.
Unreacted Benzyl Alcohol Incomplete reaction or hydrolysis of benzyl bromide.Optimize reaction conditions to drive the reaction to completion. Use column chromatography for purification.
Unreacted 3-hydroxy-2,2-dimethylpropanoic Acid Incomplete reaction.During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.[3]
Dibenzyl Ether Side reaction, especially under basic conditions with benzyl bromide.[6]Use stoichiometric amounts of benzyl bromide. Consider alternative benzylation methods if this is a persistent issue.

Purification_Workflow crude_product Crude Product extraction Aqueous Workup (Acid/Base Washes) crude_product->extraction drying Drying of Organic Layer (e.g., MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography pure_product Pure Product chromatography->pure_product

Caption: Simplified mechanism of Fischer Esterification.

References

Common side reactions and byproducts in Benzyl 3-hydroxy-2,2-dimethylpropanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-hydroxy-2,2-dimethylpropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the esterification of 3-Hydroxypivalic acid with benzyl bromide. This reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) with a mild base like potassium bicarbonate to facilitate the reaction.[1]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are 3-Hydroxypivalic acid and benzyl bromide. The reaction requires a base, commonly potassium bicarbonate, and a solvent, typically DMF.[1]

Q3: What is the expected yield for this synthesis?

A3: Under optimized conditions, this synthesis can achieve a high yield, potentially reaching up to 100% after purification, as reported in some literature.[1] However, yields can be lower depending on reaction conditions and the purity of the starting materials.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By comparing the TLC profile of the reaction mixture with the starting materials, you can observe the consumption of reactants and the formation of the product. A typical eluent system for TLC analysis is a mixture of n-hexane and ethyl acetate (e.g., 3:1 v/v).[1]

Q5: What are the typical purification methods for the final product?

A5: The most common method for purifying this compound is silica gel column chromatography.[1] The choice of eluent is crucial for effective separation from byproducts and unreacted starting materials.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive benzyl bromide. 2. Insufficiently dried starting materials or solvent. 3. Ineffective base. 4. Low reaction temperature or insufficient reaction time.1. Use freshly opened or purified benzyl bromide. 2. Ensure 3-Hydroxypivalic acid and DMF are anhydrous. 3. Use freshly ground, dry potassium bicarbonate. 4. Ensure the reaction is stirred at room temperature for at least 16 hours.[1]
Presence of a Major Byproduct with a Similar Rf to the Product 1. O-benzylation: Formation of Benzyl 2,2-dimethyl-3-(benzyloxy)propanoate. This occurs when the hydroxyl group of 3-Hydroxypivalic acid or the product reacts with benzyl bromide.[2][3] 2. Dibenzyl ether formation: If benzyl alcohol is present as an impurity or formed in situ, it can react with benzyl bromide.1. Use a molar equivalent of benzyl bromide; avoid a large excess. Optimize reaction temperature to favor esterification over etherification. 2. Use high-purity benzyl bromide. Perform an aqueous workup to remove any water-soluble benzyl alcohol before purification.
Multiple Unidentified Spots on TLC 1. Reaction with solvent: Benzyl bromide can react with DMF, especially in the presence of a base, to form various amine byproducts. 2. Decomposition: 3-Hydroxypivalic acid may undergo dehydration or self-esterification at elevated temperatures.[4][5][6]1. Maintain the reaction at room temperature to minimize side reactions with the solvent. Consider alternative solvents if this is a persistent issue. 2. Avoid heating the reaction mixture unless necessary.
Product Contaminated with Benzyl Alcohol Hydrolysis of benzyl bromide: Benzyl bromide can hydrolyze to benzyl alcohol, particularly during the aqueous workup in the presence of bicarbonate.[7]Wash the organic extract thoroughly with water and brine to remove benzyl alcohol. Careful column chromatography should also separate the product from benzyl alcohol.
Difficult Purification by Column Chromatography Similar polarity of byproducts: Byproducts like Benzyl 2,2-dimethyl-3-(benzyloxy)propanoate and dibenzyl ether have polarities similar to the desired product, making separation challenging.Use a long chromatography column and a shallow gradient of a less polar eluent system (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) to improve separation.

Experimental Protocols

Synthesis of this compound[1]
  • Reaction Setup: In a round-bottom flask, dissolve 3-Hydroxypivalic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add potassium bicarbonate (1.0-1.2 equivalents) to the solution and stir the mixture.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (1.0-1.1 equivalents) to the stirring mixture at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with water. Extract the aqueous mixture with an organic solvent such as a mixture of hexane and ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-Hydroxypivalic Acid in DMF B Add Potassium Bicarbonate A->B C Add Benzyl Bromide B->C D Stir at Room Temperature (16-24h) C->D E Quench with Water D->E Reaction Completion F Extract with Organic Solvent E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis and purification of this compound.

Side_Reactions Potential Side Reactions and Byproducts HPA 3-Hydroxypivalic Acid Product This compound HPA->Product Esterification (Desired Reaction) O_benzylation Benzyl 2,2-dimethyl-3-(benzyloxy)propanoate HPA->O_benzylation O-benzylation Lactone Lactone HPA->Lactone Intramolecular Esterification BnBr Benzyl Bromide BnBr->Product BnBr->O_benzylation BnOH Benzyl Alcohol BnBr->BnOH Hydrolysis Dibenzyl_ether Dibenzyl Ether BnBr->Dibenzyl_ether DMF_byproduct Amine Byproducts BnBr->DMF_byproduct Reaction with DMF BnOH->Dibenzyl_ether

Caption: Common side reactions in the synthesis of this compound.

References

Addressing challenges in the purification of Benzyl 3-hydroxy-2,2-dimethylpropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Benzyl 3-hydroxy-2,2-dimethylpropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound after synthesis?

A1: Common impurities can include unreacted starting materials such as 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) and benzyl bromide (or benzyl alcohol if using Fischer esterification). Side products from the esterification reaction and residual solvents from the workup are also potential contaminants.

Q2: How can I effectively monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.[1] The product, this compound, has a reported Rf value of 0.39 in a 3:1 hexane/ethyl acetate system.[1] By comparing the spots of your crude mixture and purified fractions to a standard, you can assess the purity.

Q3: My purified product appears as a yellow or brownish oil instead of a colorless to light yellow liquid. What could be the cause?

A3: Discoloration often indicates the presence of impurities or degradation products. This can result from prolonged heating during the reaction or purification, or from residual acidic or basic impurities. Consider purifying the material again using column chromatography with fresh, high-quality solvents.

Q4: Are there alternative purification methods to column chromatography?

A4: Besides column chromatography, vacuum distillation can be a viable purification method, especially for removing non-volatile impurities. The boiling point of this compound is reported to be 117-118 °C at 0.1 Torr.[1] Recrystallization is another potential method if the product can be solidified, though a suitable solvent system would need to be developed.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Problem: The yield of pure this compound after column chromatography is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Solution
Product Adsorption on Silica Gel The hydroxyl group in the molecule can lead to strong adsorption on the silica gel, resulting in incomplete elution. Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in your eluent system.
Column Overloading Loading an excessive amount of crude product onto the column can lead to poor separation and co-elution of the product with impurities. As a general guideline, the amount of crude material should be approximately 1-5% of the weight of the silica gel.
Inappropriate Solvent System If the mobile phase is not optimized, the product may not elute efficiently. Use TLC to determine the optimal solvent system that provides good separation between your product and impurities. A gradient elution from a non-polar to a more polar solvent system (e.g., hexane to hexane/ethyl acetate) is often effective.[1]
Product Degradation on Column Prolonged exposure to the acidic nature of standard silica gel could potentially lead to degradation of the ester. To mitigate this, you can use neutralized silica gel or an alternative stationary phase like alumina. Performing flash chromatography to reduce the contact time on the column is also recommended.
Issue 2: Persistent Impurities Detected After Purification

Problem: After purification by column chromatography, NMR or GC-MS analysis still shows the presence of starting materials or other impurities.

Possible Causes and Solutions:

Impurity Troubleshooting Steps
Unreacted 3-hydroxy-2,2-dimethylpropanoic acid This acidic impurity can be removed with an aqueous basic wash during the workup, prior to chromatography. A wash with a saturated solution of sodium bicarbonate can help neutralize and remove the unreacted acid.[2]
Residual Benzyl Alcohol/Benzyl Bromide These impurities can often be separated through careful column chromatography. Ensure your solvent system provides adequate separation. A water wash during the workup can also help remove some of the more water-soluble benzyl alcohol.[2]
Co-eluting Impurities If an impurity has a similar polarity to your product, it may co-elute during chromatography. In this case, try a different solvent system or a different stationary phase (e.g., alumina). Alternatively, a multi-step purification strategy involving an initial distillation followed by chromatography might be more effective.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 117-118 °C (at 0.1 Torr)[1]
TLC Rf Value 0.39 (in 3:1 Hexane/Ethyl Acetate)[1]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound via Alkylation

This protocol is adapted from a known synthetic procedure.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-2,2-dimethylpropanoic acid (1.0 eq) in N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium bicarbonate (1.0-1.2 eq) to the solution.

  • Alkylation: Add benzyl bromide (1.0-1.2 eq) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, add water to the reaction mixture.

    • Extract the aqueous layer with a mixture of hexane and ethyl acetate.

    • Combine the organic layers and wash with a saturated aqueous sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient eluent of hexane and ethyl acetate.[1]

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: Identify a suitable solvent or solvent system in which the crude product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Dissolve Starting Material (3-hydroxy-2,2-dimethylpropanoic acid in DMF) B 2. Add Base (Potassium Bicarbonate) A->B C 3. Add Alkylating Agent (Benzyl Bromide) B->C D 4. Stir at Room Temperature (16-24h) C->D E 5. Quench with Water D->E F 6. Extract with Hexane/Ethyl Acetate E->F G 7. Wash with Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography (Silica Gel, Hexane/EtOAc) H->I J 10. Collect and Concentrate Pure Fractions I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis and purification.

troubleshooting_workflow Start Low Purity After Column Chromatography CheckTLC Review TLC Data Start->CheckTLC Cause1 Overlapping Spots CheckTLC->Cause1 Poor Separation Cause2 Streaking/Tailing CheckTLC->Cause2 Bad Peak Shape Cause3 Persistent Starting Material CheckTLC->Cause3 Known Impurity Spot Sol1 Optimize Solvent System (Change Polarity/Solvent) Cause1->Sol1 Sol2 Use Deactivated Silica or Alumina Cause2->Sol2 Sol3 Perform Aqueous Wash Before Column Cause3->Sol3 Repurify Re-purify Fractions Sol1->Repurify Sol2->Repurify Sol3->Repurify

Caption: Troubleshooting workflow for low purity.

logical_relationship Purification Purification of Benzyl 3-hydroxy-2,2-dimethylpropanoate Impurity1 Unreacted 3-hydroxy-2,2-dimethylpropanoic acid Purification->Impurity1 Impurity2 Unreacted Benzyl Bromide/Alcohol Purification->Impurity2 Impurity3 Side-reaction Byproducts Purification->Impurity3 Challenge1 Tailing on Silica Gel Impurity1->Challenge1 Challenge2 Co-elution with Product Impurity2->Challenge2 Challenge3 Difficult to Separate by Distillation Impurity2->Challenge3 Impurity3->Challenge2

Caption: Impurities and purification challenges.

References

Methods for improving the stability of Benzyl 3-hydroxy-2,2-dimethylpropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Benzyl 3-hydroxy-2,2-dimethylpropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis and hydrogenolysis of the benzyl ester group. Oxidation of the primary alcohol moiety is also a potential degradation route.

Q2: What are the expected degradation products?

A2:

  • Hydrolysis: Benzyl alcohol and 3-hydroxy-2,2-dimethylpropanoic acid.

  • Hydrogenolysis: Toluene and 3-hydroxy-2,2-dimethylpropanoic acid.

  • Oxidation: Benzyl 3-formyl-2,2-dimethylpropanoate (aldehyde) or Benzyl 2,2-dimethyl-3-oxopropanoate (carboxylic acid).

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, it is recommended to store the compound at room temperature in a tightly sealed container, protected from moisture and light.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying the parent compound and its degradation products. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of volatile degradants like toluene and benzyl alcohol.

Troubleshooting Guides

Issue 1: Unexpected degradation of the compound is observed during an experiment.

Possible Cause 1: pH of the solution is not optimal.

  • Troubleshooting: Benzyl esters are susceptible to hydrolysis, especially under acidic or basic conditions. Ensure the pH of your experimental solution is neutral (pH 6-8) if hydrolysis is not the intended outcome.

  • Recommendation: Buffer your solution to maintain a stable pH throughout the experiment.

Possible Cause 2: Exposure to incompatible reagents.

  • Troubleshooting: Strong acids, bases, and reducing agents can accelerate degradation. Review all reagents in your experimental setup for potential incompatibilities.

  • Recommendation: If the use of such reagents is unavoidable, consider performing the reaction at a lower temperature to minimize degradation.

Issue 2: The compound appears to be degrading upon storage.

Possible Cause 1: Improper storage conditions.

  • Troubleshooting: Verify that the compound is stored in a tightly sealed container at room temperature, away from direct light and moisture.

  • Recommendation: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

Possible Cause 2: Contamination of the stored material.

  • Troubleshooting: Traces of acidic or basic impurities can catalyze degradation over time.

  • Recommendation: If contamination is suspected, purify a small sample and re-evaluate its stability.

Data Presentation: Expected Stability under Stress Conditions

The following table summarizes the expected stability of this compound under various forced degradation conditions. This data is qualitative and based on the general behavior of benzyl esters.

Stress ConditionReagent/ParameterExpected StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M HClLabileBenzyl alcohol, 3-hydroxy-2,2-dimethylpropanoic acid
Basic Hydrolysis 0.1 M NaOHVery LabileBenzyl alcohol, 3-hydroxy-2,2-dimethylpropanoic acid
Oxidative 3% H₂O₂Potentially LabileOxidized derivatives of the hydroxymethyl group
Thermal 60°CGenerally StableMinimal degradation expected
Photolytic UV/Vis LightPotentially LabilePhotodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by HPLC, comparing them to a control sample (stock solution with 1 mL of water instead of H₂O₂).

Visualizations

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_hydrogenolysis Hydrogenolysis cluster_oxidation Oxidation main This compound prod1 Benzyl Alcohol main->prod1 H₂O, H⁺ or OH⁻ prod2 3-hydroxy-2,2-dimethylpropanoic acid main->prod2 H₂O, H⁺ or OH⁻ prod3 Toluene main->prod3 H₂, Pd/C prod4 3-hydroxy-2,2-dimethylpropanoic acid main->prod4 H₂, Pd/C prod5 Oxidized derivatives main->prod5 Oxidizing agent TroubleshootingWorkflow start Degradation Observed q1 During Experiment? start->q1 q2 pH Neutral? q1->q2 Yes q4 During Storage? q1->q4 No a1 Adjust pH to 6-8 Use Buffer q2->a1 No q3 Incompatible Reagents? q2->q3 Yes end Stability Improved a1->end a2 Lower Temperature Isolate Reagent q3->a2 Yes q3->end No a2->end q5 Proper Conditions? q4->q5 Yes a3 Store in sealed container RT, protected from light/moisture q5->a3 No q6 Contamination? q5->q6 Yes a3->end a4 Purify and Re-test q6->a4 Yes q6->end No a4->end

Deprotection strategies for the benzyl group in Benzyl 3-hydroxy-2,2-dimethylpropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of Benzyl 3-hydroxy-2,2-dimethylpropanoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in successfully cleaving the benzyl protecting group from this sterically hindered ester.

Troubleshooting Guide

This section addresses common issues encountered during the deprotection of this compound.

Symptom Potential Cause Suggested Solution
Incomplete or No Reaction Catalyst Poisoning: Trace impurities (e.g., sulfur or halogenated compounds) from previous steps can deactivate palladium catalysts.[1]Ensure all reagents and solvents are pure. If catalyst poisoning is suspected, try using a fresh batch of catalyst or a different deprotection method not susceptible to poisoning, such as acid-catalyzed hydrolysis.
Steric Hindrance: The two methyl groups adjacent to the ester can hinder the approach of the catalyst or reagent.[2]Increase catalyst loading (e.g., up to 20-30 mol% for Pd/C).[3] For hydrogenolysis, increase hydrogen pressure (e.g., 50-100 psi).[1] Consider switching to a less sterically demanding method or a more reactive catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1]
Inactive Catalyst: The catalyst may be old or have been improperly stored.Use a fresh, high-quality catalyst. For hydrogenation, ensure the catalyst is not pyrophoric and is handled under an inert atmosphere if necessary.
Formation of Byproducts Over-reduction: In catalytic hydrogenation, other functional groups in the molecule might be sensitive to reduction.Use catalytic transfer hydrogenation with a milder hydrogen donor like ammonium formate or 1,4-cyclohexadiene to control the amount of available hydrogen.[3][4]
Acid-catalyzed Side Reactions: Strong acids like TFA can cause degradation of sensitive substrates.[3]Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC to minimize exposure time. Consider using a milder Lewis acid.[5]
Low Yield Sub-optimal Reaction Conditions: Temperature, reaction time, solvent, or reagent stoichiometry may not be ideal for this specific substrate.Systematically optimize reaction parameters. For example, screen different solvents (e.g., MeOH, EtOH, EtOAc, THF for hydrogenation).[6] Vary the equivalents of the hydrogen donor in transfer hydrogenation or the acid in hydrolysis.
Product Degradation during Workup: The deprotected product may be unstable under the workup conditions.Ensure a neutral workup. For acid-catalyzed reactions, carefully quench the acid with a mild base. For hydrogenolysis, promptly filter off the catalyst to prevent side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for deprotecting this compound?

A1: Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is the most widely used method for benzyl ester deprotection due to its clean reaction profile, often yielding toluene and the desired carboxylic acid as the only products.[6][7] However, due to the steric hindrance of the target molecule, catalytic transfer hydrogenation or more robust hydrogenation conditions may be necessary.[3][8]

Q2: My molecule contains other reducible functional groups. What deprotection method should I use?

A2: If your molecule has functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenation should be avoided.[7] In such cases, acid-catalyzed hydrolysis with trifluoroacetic acid (TFA) or oxidative cleavage are suitable alternatives.[3][4] Lewis acids like SnCl₄ have also been reported to selectively cleave benzyl esters in the presence of other sensitive groups.[5][9]

Q3: Why is my catalytic transfer hydrogenation (CTH) reaction sluggish?

A3: The efficiency of CTH can be influenced by the choice of hydrogen donor and the catalyst.[8] Ammonium formate is a common and effective hydrogen donor.[3] If the reaction is slow, you can try increasing the equivalents of the hydrogen donor or gently heating the reaction mixture. Ensure the catalyst is active and well-dispersed in the reaction medium.

Q4: Can I use basic conditions to deprotect the benzyl ester?

A4: While basic hydrolysis (saponification) is a standard method for many esters, it is generally not recommended for benzyl esters as it can be sluggish and may require harsh conditions (e.g., high temperatures), which could lead to side reactions, especially with a sterically hindered ester like this compound.

Q5: Are there any "greener" or milder alternatives for benzyl deprotection?

A5: Yes, recent research has focused on developing milder and more environmentally friendly methods. These include visible-light-mediated deprotection and the use of nitroxyl-radical catalysts for oxidative cleavage under ambient conditions.[10][11][12][13] These methods can offer high chemoselectivity and avoid the use of heavy metals or high-pressure hydrogen.

Deprotection Strategy Decision Workflow

The following diagram illustrates a logical workflow for selecting and troubleshooting a deprotection strategy for this compound.

Deprotection_Workflow start_node Start: Deprotection of Benzyl 3-hydroxy-2,2-dimethylpropanoate decision_node decision_node start_node->decision_node Check for other reducible groups process_node Try Catalytic Hydrogenation (Pd/C, H2 or CTH) decision_node->process_node No process_node2 Try Acid-Catalyzed Hydrolysis (TFA in DCM) decision_node->process_node2 Yes decision_node2 decision_node2 process_node->decision_node2 Reaction Successful? troubleshoot_node Troubleshoot: - Increase catalyst loading/pressure - Check catalyst activity - Switch to Pd(OH)2/C troubleshoot_node->process_node2 Retry or choose alternative end_node Success: Isolated 3-hydroxy-2,2-dimethylpropanoic acid decision_node3 decision_node3 process_node2->decision_node3 Reaction Successful? decision_node2->troubleshoot_node No decision_node2->end_node Yes decision_node3->end_node Yes troubleshoot_node2 Troubleshoot: - Adjust temperature - Monitor reaction time - Consider milder Lewis Acid decision_node3->troubleshoot_node2 No process_node3 Consider Oxidative Cleavage or other methods troubleshoot_node2->process_node3 Retry or choose alternative process_node3->end_node Success

Caption: Decision workflow for selecting and troubleshooting benzyl deprotection methods.

Quantitative Data Summary

The following table summarizes typical reaction conditions for various benzyl ester deprotection methods. Note that for the sterically hindered this compound, conditions may need to be optimized (e.g., longer reaction times, higher catalyst loading, or elevated temperatures).

Deprotection MethodCatalyst/ReagentHydrogen SourceSolventTemperature (°C)Typical Reaction Time
Catalytic Hydrogenation 10% Pd/C (10-20 wt%)[3]H₂ (balloon or pressure)MeOH, EtOH, EtOAc[6]Room Temperature1-16 h
Catalytic Transfer Hydrogenation 10% Pd/C (10-20 wt%)[3]Ammonium Formate (5 eq)[3]MeOH, EtOHReflux0.5-4 h
Acid-Catalyzed Hydrolysis Trifluoroacetic Acid (TFA) (5-10 eq)[3]N/ADichloromethane (DCM)0 - Room Temperature1-6 h
Lewis Acid Cleavage SnCl₄N/ADCMRoom TemperatureVaries
Oxidative Cleavage DDQN/AMeCN/H₂ORoom TemperatureVaries

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation

This method is often preferred for its safety and convenience over using hydrogen gas.[3]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10-20% by weight of the substrate).[3]

  • Hydrogen Donor: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[3]

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is a suitable alternative when the substrate is sensitive to hydrogenation.[3]

  • Preparation: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (5-10 eq).[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as required.

Deprotection Logic Diagram

This diagram illustrates the general chemical transformation and the logical relationship between the protected substrate, the deprotection methods, and the final product.

Deprotection_Logic substrate This compound (Protected) method_H2 Pd/C, H2 substrate->method_H2 Catalytic Hydrogenation method_CTH Pd/C, NH4HCO2 substrate->method_CTH Catalytic Transfer Hydrogenation method_acid TFA, DCM substrate->method_acid Acid-Catalyzed Hydrolysis product 3-hydroxy-2,2-dimethylpropanoic acid (Deprotected) method method sub_struct prod_struct method_H2->product method_CTH->product method_acid->product

Caption: Overview of deprotection pathways for this compound.

References

Technical Support Center: Troubleshooting Benzyl Ether Cleavage in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the cleavage of benzyl ethers. This guide provides practical, in-depth troubleshooting advice and detailed protocols to help you overcome common hurdles in your synthetic workflows.

Frequently Asked Questions (FAQs)

Our FAQs are designed to provide quick answers to the most common issues encountered during the debenzylation of alcohols.

General Questions

  • Q1: What are the primary methods for cleaving benzyl ethers?

    • A1: The most common methods for benzyl ether deprotection are catalytic hydrogenolysis, acid-catalyzed cleavage, and oxidative cleavage.[1][2] Catalytic hydrogenolysis, often employing palladium on carbon (Pd/C) with a hydrogen source, is a widely used and generally mild method.[1][2] Lewis acids such as boron trichloride (BCl₃) are effective, especially for aryl benzyl ethers.[1] Oxidative methods, using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone, provide an alternative when reductive conditions are unsuitable.[1][2][3]

Catalytic Hydrogenolysis

  • Q2: My hydrogenolysis reaction is sluggish or has failed completely. What are the likely causes?

    • A2: Several factors can impede catalytic hydrogenolysis. A primary reason is the presence of functional groups that can poison the palladium catalyst, such as sulfur-containing moieties (e.g., thiols, thioethers, thioureas).[1][4] Other potential issues include poor quality or insufficient loading of the catalyst, inadequate hydrogen pressure, or an inappropriate choice of solvent.[1][5] Steric hindrance around the benzyl ether can also significantly slow the reaction rate.

  • Q3: I am observing unexpected side reactions during hydrogenolysis. What are they and how can I mitigate them?

    • A3: A common side reaction is the saturation of other reducible functional groups in the molecule, such as alkenes, alkynes, azides, and nitro groups.[1][2] To avoid this, consider using a milder hydrogen source, like catalytic transfer hydrogenation with formic acid or ammonium formate, which can sometimes offer better selectivity.[6][7] Alternatively, an oxidative or acidic cleavage method may be more appropriate for substrates with sensitive functional groups.[2][3] Over-reduction of aromatic rings is another potential side reaction, which can sometimes be minimized by careful selection of the catalyst and solvent.[1]

  • Q4: Can I selectively cleave a benzyl ether in the presence of other protecting groups?

    • A4: Yes, selective deprotection is a cornerstone of modern organic synthesis. The choice of deprotection method is critical for achieving selectivity. For instance, catalytic hydrogenolysis is generally compatible with many other protecting groups but, as mentioned, will reduce other susceptible functionalities.[1][2] In contrast, oxidative methods using DDQ can be highly selective for p-methoxybenzyl (PMB) ethers over unsubstituted benzyl ethers, offering an orthogonal strategy.[2][3]

Acid-Catalyzed Cleavage

  • Q5: My acid-catalyzed debenzylation is giving low yields. What can I do?

    • A5: Low yields in acid-catalyzed reactions can result from incomplete reaction or degradation of the starting material or product. Ensure you are using a sufficiently strong acid; HBr and HI are generally more effective than HCl.[8][9] The reaction mechanism can be SN1 or SN2, depending on the substrate.[8] For substrates that can form a stable carbocation (tertiary, benzylic), the SN1 pathway is favored.[8] Using a cation scavenger, such as pentamethylbenzene, can be crucial to prevent side reactions like Friedel-Crafts alkylation of electron-rich aromatic rings.

Oxidative Cleavage

  • Q6: When should I choose an oxidative method for benzyl ether cleavage?

    • A6: Oxidative cleavage is an excellent choice when your substrate contains functional groups that are sensitive to reductive conditions (e.g., alkenes, alkynes, azides).[3][10] Reagents like DDQ are particularly useful and can offer high selectivity, especially for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group.[2][3][11] Visible-light-mediated oxidative debenzylation with DDQ has emerged as a mild and highly functional-group-tolerant method.[3][10][12]

  • Q7: My oxidative debenzylation with DDQ is not working well. What are some troubleshooting tips?

    • A7: The success of DDQ-mediated cleavage can be sensitive to reaction conditions. The reaction is often faster for electron-rich benzyl ethers. For simple benzyl ethers, the reaction can be sluggish but may be accelerated by photoirradiation.[2][3] The choice of solvent is also important; chlorinated solvents like dichloromethane are common. The presence of water can also influence the reaction outcome.[12] If you are experiencing issues, consider optimizing the solvent system, reaction time, and light source (for photochemical methods).

Troubleshooting Decision Pathways

The following diagrams illustrate logical workflows for troubleshooting common issues with benzyl ether cleavage.

start Hydrogenolysis Fails or is Slow catalyst_poison Catalyst Poisoning Suspected? (e.g., S, Se compounds present) start->catalyst_poison increase_catalyst Increase Catalyst Loading or Use a More Robust Catalyst (e.g., Pd(OH)2/C) catalyst_poison->increase_catalyst No other_method Switch to Non-Catalytic Method (Acidic or Oxidative Cleavage) catalyst_poison->other_method Yes steric_hindrance Steric Hindrance an Issue? increase_catalyst->steric_hindrance harsher_conditions Increase H2 Pressure or Temperature steric_hindrance->harsher_conditions Yes reducible_groups Other Reducible Groups Present? steric_hindrance->reducible_groups No reducible_groups->other_method No cth Use Catalytic Transfer Hydrogenation (CTH) reducible_groups->cth Yes

Caption: Troubleshooting workflow for catalytic hydrogenolysis.

start Choosing a Debenzylation Method reductive_sensitive Molecule has Reductive-Sensitive Groups (alkenes, azides)? start->reductive_sensitive oxidative_cleavage Consider Oxidative Cleavage (e.g., DDQ) reductive_sensitive->oxidative_cleavage Yes acid_sensitive Molecule has Acid-Sensitive Groups? reductive_sensitive->acid_sensitive No hydrogenolysis Use Catalytic Hydrogenolysis (e.g., Pd/C, H2) acid_sensitive->hydrogenolysis Yes acid_cleavage Consider Acidic Cleavage (e.g., BCl3, HBr) acid_sensitive->acid_cleavage No

Caption: Decision tree for selecting an appropriate debenzylation method.

Comparative Data on Debenzylation Methods

The following tables summarize typical reaction conditions for various benzyl ether cleavage methods to facilitate comparison.

Table 1: Catalytic Hydrogenolysis Conditions

CatalystHydrogen SourceTypical Loading (w/w)PressureSolventTemperature (°C)
10% Pd/CH₂ gas5-20%1-50 atmMeOH, EtOH, EtOAc25-60
Pd(OH)₂/CH₂ gas10-20%1-50 atmMeOH, EtOH25-60
Pd/CAmmonium Formate10-30%N/AMeOH, EtOH25-80
Pd/CFormic Acid10-50%N/AMeOH25-60
SiliaCat Pd(0)H₂ gas1-2 mol%1 atmMeOH25

Table 2: Acidic and Oxidative Cleavage Conditions

MethodReagentStoichiometrySolventTemperature (°C)
AcidicBCl₃1.1-3.0 equiv.CH₂Cl₂-78 to 25
AcidicHBrExcessAcetic Acid25-100
OxidativeDDQ1.1-2.0 equiv.CH₂Cl₂/H₂O0-25
Oxidative (Photochemical)DDQ (catalytic)0.1-0.2 equiv.CH₂Cl₂25
OxidativeOzoneExcessCH₂Cl₂/MeOH-78

Key Experimental Protocols

Below are detailed methodologies for performing common benzyl ether cleavage reactions.

Protocol 1: General Procedure for Catalytic Hydrogenolysis using Pd/C and H₂

  • Preparation: In a flask suitable for hydrogenation, dissolve the benzyl ether substrate in an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.05-0.1 M.

  • Catalyst Addition: Carefully add 10% palladium on carbon (10% w/w relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon or 1-4 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., chromatography or crystallization).

Protocol 2: General Procedure for Oxidative Cleavage using DDQ

  • Preparation: Dissolve the benzyl ether substrate in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Reaction times can vary from 30 minutes to several hours. For less reactive benzyl ethers, photoirradiation with a UV lamp may be necessary.[2]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

Protocol 3: General Procedure for Acid-Catalyzed Cleavage using Boron Trichloride (BCl₃)

  • Preparation: Dissolve the benzyl ether substrate in anhydrous dichloromethane under an inert atmosphere and cool the solution to -78 °C.

  • Reagent Addition: Slowly add a solution of boron trichloride (BCl₃) in dichloromethane (typically 1 M solution, 1.1-2.0 equivalents) dropwise to the cold solution.

  • Reaction: Stir the reaction at -78 °C for the specified time (e.g., 1-3 hours), monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Work-up: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with dichloromethane.

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

References

Identification of common impurities in Benzyl 3-hydroxy-2,2-dimethylpropanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-hydroxy-2,2-dimethylpropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: Common impurities can be categorized by their origin:

  • Starting Material-Related Impurities:

    • Unreacted 3-Hydroxypivalic acid

    • Unreacted Benzyl bromide

  • Side-Product-Related Impurities:

    • Benzyl alcohol

    • Dibenzyl ether

    • 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate (Dimer)

  • Solvent and Reagent-Related Impurities:

    • Residual N,N-Dimethylformamide (DMF)

  • Degradation Products:

    • Benzene, Toluene, and Benzaldehyde (if excessive heat or sonication is applied)[1][2]

Q2: How can I detect the presence of these impurities in my reaction mixture or final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling:

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and identify the presence of major impurities by comparing Rf values with standards.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the product and various impurities.[3][4] A well-developed HPLC method can provide accurate information on the purity of the final compound.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities such as residual solvents (DMF), benzyl alcohol, dibenzyl ether, and potential degradation products like benzene and toluene.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help identify and quantify major impurities if their signals do not overlap significantly with the product's signals.

Q3: What causes the formation of benzyl alcohol and dibenzyl ether as byproducts?

A3: Benzyl alcohol is typically formed from the hydrolysis of unreacted benzyl bromide, especially if there is moisture in the reaction mixture. Dibenzyl ether can then be formed through a Williamson ether synthesis-type reaction between benzyl alcohol and benzyl bromide under basic conditions.

Q4: I am observing a significant amount of unreacted 3-Hydroxypivalic acid. What could be the reason?

A4: Incomplete reaction of 3-Hydroxypivalic acid could be due to several factors:

  • Insufficient base: Potassium bicarbonate is crucial for deprotonating the carboxylic acid. Ensure the correct stoichiometry is used.

  • Poor solubility of the starting material: Ensure the 3-Hydroxypivalic acid is fully dissolved in the solvent before adding other reagents.

  • Reaction time: The reaction may require more time to go to completion. Monitor the reaction progress using TLC.

  • Inactive benzyl bromide: The quality of benzyl bromide can affect the reaction yield. Use a fresh or properly stored bottle.

Q5: My final product appears oily and difficult to purify. What could be the issue?

A5: The presence of high-boiling point impurities such as dibenzyl ether, the dimer of 3-hydroxypivalic acid, or residual DMF can result in an oily product. Efficient purification techniques like column chromatography are essential to remove these impurities.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Product - Incomplete reaction- Side reactions consuming starting materials- Loss of product during workup and purification- Monitor reaction to completion using TLC.- Ensure anhydrous reaction conditions to minimize benzyl bromide hydrolysis.- Optimize purification steps to minimize product loss.
Presence of Benzyl Alcohol and Dibenzyl Ether - Moisture in the reaction- Excess benzyl bromide- Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- Use a stoichiometric amount or slight excess of benzyl bromide.
Unreacted Starting Materials in Final Product - Insufficient reaction time or temperature- Inefficient base- Increase reaction time and/or temperature (while monitoring for degradation).- Ensure the quality and stoichiometry of the base are correct.
Formation of Dimer (3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate) - Potential for self-esterification of 3-Hydroxypivalic acid, especially at elevated temperatures.- Control the reaction temperature.- Add benzyl bromide dropwise to the mixture of 3-Hydroxypivalic acid and base to favor the desired reaction.
Peak corresponding to Benzene/Toluene in GC-MS - Degradation of benzyl alcohol or benzyl bromide due to excessive heat or sonication during workup.[1][2]- Avoid high temperatures during solvent removal.- Use gentle heating (e.g., rotary evaporator with a water bath at moderate temperature).- Avoid the use of sonication for extended periods.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on a general procedure for the esterification of 3-Hydroxypivalic acid with benzyl bromide.

Materials:

  • 3-Hydroxypivalic acid

  • Benzyl bromide

  • Potassium bicarbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-Hydroxypivalic acid in anhydrous DMF.

  • Add potassium bicarbonate to the solution.

  • To this stirred suspension, add benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Visualizations

G cluster_reactants Starting Materials & Reagents cluster_reaction Synthesis cluster_products Products & Impurities HPA 3-Hydroxypivalic Acid Reaction Esterification HPA->Reaction Impurity5 Dimer HPA->Impurity5 Self-Esterification BnBr Benzyl Bromide BnBr->Reaction Impurity3 Benzyl Alcohol BnBr->Impurity3 Hydrolysis Base K2CO3 Base->Reaction Solvent DMF Solvent->Reaction Product This compound Reaction->Product Impurity1 Unreacted HPA Reaction->Impurity1 Incomplete Reaction Impurity2 Unreacted BnBr Reaction->Impurity2 Incomplete Reaction Impurity4 Dibenzyl Ether Impurity3->Impurity4 Side Reaction with BnBr

Caption: Impurity formation pathways in the synthesis.

G start Crude Product tlc TLC Analysis start->tlc Initial Check purification Column Chromatography start->purification hplc HPLC Analysis identify_impurities Identify & Quantify Impurities hplc->identify_impurities gcms GC-MS Analysis gcms->identify_impurities nmr NMR Analysis nmr->identify_impurities pure_product Pure Product purification->pure_product pure_product->hplc Purity Check pure_product->gcms Volatiles Check pure_product->nmr Structure Confirmation troubleshoot Troubleshoot Synthesis identify_impurities->troubleshoot troubleshoot->start Optimize Reaction

Caption: Experimental workflow for analysis and purification.

References

How to effectively remove unreacted benzyl bromide from a reaction mixture.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with effective strategies for removing unreacted benzyl bromide from reaction mixtures. Find answers to frequently asked questions, troubleshoot common issues, and follow detailed experimental protocols for a clean product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted benzyl bromide?

A1: The choice of method depends on the scale of your reaction and the properties of your desired product. The most common strategies include:

  • Chemical Quenching: Reacting the excess benzyl bromide with a nucleophilic reagent to convert it into a byproduct that is easier to remove by extraction or filtration.[1][2]

  • Column Chromatography: A highly effective method for separating benzyl bromide from the product, especially when their polarities are sufficiently different.[1][3]

  • Liquid-Liquid Extraction: Typically used after a quenching step to separate a water-soluble byproduct from the organic-soluble product.

  • Scavenger Resins: Using polymer-bound reagents to selectively bind and remove benzyl bromide by simple filtration.[4]

  • Distillation: On a small scale, benzyl bromide can be removed under high vacuum if the product is not volatile and is thermally stable.[1][2]

  • Crystallization: If your product is a solid, recrystallization is an excellent method to remove liquid impurities like benzyl bromide.[2]

Q2: Which chemical quenchers are most effective for benzyl bromide?

A2: Several nucleophiles can effectively quench benzyl bromide. The ideal choice will not react with your desired product.

  • Tertiary Amines (e.g., Triethylamine): These react with benzyl bromide to form a quaternary ammonium salt. This salt is often soluble in water, allowing for its removal via aqueous extraction.[1][2]

  • Thiols and Thiolates (e.g., Potassium Thiolate, Thiourea): These are potent nucleophiles that react readily with benzyl bromide to form thioethers or isothiouronium salts.[1]

  • Triphenylphosphine (PPh3): This reagent reacts to form a phosphonium salt, which is a solid that can often be removed by filtration.[3]

  • Mild Bases (e.g., Sodium Bicarbonate, Sodium Acetate): These can be used to hydrolyze or convert benzyl bromide, though the reaction may be slower.[1]

Q3: When is it appropriate to use a scavenger resin?

A3: Scavenger resins are an excellent choice for small-scale reactions or when high purity is required with minimal workup.[4] They are particularly useful when the product is sensitive to aqueous conditions or when standard extraction and chromatography are problematic. Resins functionalized with amine or thiol groups are highly effective at sequestering benzyl bromide.[4][5]

Q4: Can I remove benzyl bromide by simple aqueous extraction without a quencher?

A4: This is generally ineffective. Benzyl bromide is a non-polar organic compound with limited solubility in water and will preferentially remain in the organic layer during extraction.[6][7] It must first be converted to a water-soluble salt (e.g., by quenching with triethylamine) for an aqueous wash to be effective.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Product co-elutes with benzyl bromide during column chromatography. The polarity of the product and benzyl bromide are too similar in the chosen eluent system.Benzyl bromide is relatively non-polar. Try eluting with a very non-polar solvent system first (e.g., 100% hexanes or a high hexane/ethyl acetate ratio) to wash the benzyl bromide off the column before increasing the polarity to elute your product.[1][3] Alternatively, quench the benzyl bromide to form a much more polar salt, which will remain at the baseline of the silica gel column.[2]
A new, unexpected spot appears on the TLC after quenching. The quenching agent is reacting with your desired product or the solvent.Ensure your product lacks functional groups that can be alkylated by benzyl bromide or react with your chosen quencher. Run a small-scale test reaction with the quencher and your purified product to check for reactivity. Consider a milder or more sterically hindered quencher.
An emulsion forms during the aqueous extraction after quenching. High concentrations of salts or amphiphilic molecules are present at the interface.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[8] If the problem persists, you can try filtering the entire mixture through a pad of Celite.
The reaction is incomplete, but adding more benzyl bromide makes purification difficult. The reaction kinetics require an excess of the alkylating agent for completion.This is a common scenario.[1] The best approach is to use a sufficient excess of benzyl bromide to drive the reaction to completion and then choose a robust removal strategy from the options above, such as quenching followed by extraction or using a scavenger resin.

Data Presentation: Scavenger Resin Efficiency

The following data is adapted from a study on the scavenging of benzyl bromide using functionalized silica resins. The goal was to reduce the initial concentration of benzyl bromide (86,900 ppm) in acetonitrile.

Table 1: Scavenging Efficiency of Various Silica-Based Resins

Scavenger ResinFunctional GroupMolar EquivalentsTime (h)Temperature (°C)Residual BnBr (ppm)Removal Efficiency (%)
SiliaMetS DMT Dimercaptotriazine524223,77095.7%
SiliaMetS Triamine Triamine1024222,60797.0%
SiliaMetS Thiourea Thiourea5242210,77687.6%
SiliaBond Amine Primary Amine10242214,33883.5%
SiliaMetS Cysteine Cysteine10242211,29787.0%
SiliaMetS Diamine Diamine1024226,95292.0%
Data adapted from SiliCycle Application Note.[4]

Key Experimental Protocols

Protocol 1: Quenching with Triethylamine (Et3N) and Aqueous Extraction

This protocol is suitable for products that are stable to tertiary amines and aqueous workups.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Add Quenching Agent: Add 2-3 molar equivalents of triethylamine (relative to the excess benzyl bromide) to the reaction mixture.

  • Stir: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the benzyl bromide spot by TLC.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract: Transfer the mixture to a separatory funnel and wash with water or 1M HCl to remove the benzyltriethylammonium bromide salt and excess triethylamine. Wash with brine to aid separation.[1][8]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification using a Thiol-Based Scavenger Resin

This protocol is ideal for sensitive substrates where an aqueous workup is not desirable.

  • Choose the Resin: Select a suitable thiol-based scavenger resin (e.g., SiliaMetS DMT).

  • Add Resin: Add 3-5 molar equivalents of the scavenger resin to the crude reaction mixture dissolved in a suitable solvent (e.g., acetonitrile, THF).[4]

  • Stir: Agitate the slurry at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate of scavenging.[4]

  • Filter: Filter the mixture to remove the resin.

  • Rinse and Concentrate: Wash the filtered resin with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Visual Guides

decision_tree start How to remove excess BnBr? product_type Is the product a solid? start->product_type workup_pref Is an aqueous workup acceptable? product_type->workup_pref No recrystallize Recrystallize Product product_type->recrystallize Yes polarity_diff Is product polarity very different from BnBr? workup_pref->polarity_diff No quench_extract Quench with Amine & Aqueous Extraction workup_pref->quench_extract Yes scale Small scale (<1g)? polarity_diff->scale No chromatography Column Chromatography polarity_diff->chromatography Yes scavenger Use Scavenger Resin scale->scavenger Yes distill High Vacuum Distillation (if product is stable) scale->distill No (Consider other methods)

Caption: Decision tree for selecting a benzyl bromide removal method.

quenching_workflow cluster_reaction Reaction Phase cluster_workup Workup Phase start Crude Reaction Mixture (Product + excess BnBr) add_quencher Add Quencher (e.g., Triethylamine) start->add_quencher stir Stir at RT for 1-2h add_quencher->stir dilute Dilute with Organic Solvent (e.g., EtOAc) stir->dilute extract Transfer to Separatory Funnel Wash with H2O / Brine dilute->extract separate Separate Layers extract->separate dry Dry Organic Layer (Na2SO4) separate->dry aqueous_layer Aqueous Layer (Water-soluble Salt) separate->aqueous_layer concentrate Filter & Concentrate dry->concentrate product Crude Product (BnBr removed) concentrate->product

Caption: Workflow for quenching benzyl bromide and subsequent extraction.

References

Overcoming challenges in scaling up Benzyl 3-hydroxy-2,2-dimethylpropanoate production.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Benzyl 3-hydroxy-2,2-dimethylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis and scale-up of this compound.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the production of this compound.

Issue 1: Low or No Product Yield

Q: My reaction is showing a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound, typically prepared by the esterification of 3-Hydroxypivalic acid with benzyl bromide, can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. A typical reaction time is around 16 hours at room temperature.[1]

    • Stoichiometry of Reactants: Verify the molar ratios of your reactants. A slight excess of the benzylating agent (benzyl bromide) might be necessary to drive the reaction to completion.

    • Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent mixing throughout the reaction period.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • 3-Hydroxypivalic Acid: This starting material should be of high purity, typically exceeding 99%.[2] The presence of water or other nucleophiles can compete with the carboxylic acid, leading to side products.

    • Benzyl Bromide: Benzyl bromide is a lachrymator and can hydrolyze to benzyl alcohol if exposed to moisture.[3] Use freshly opened or properly stored benzyl bromide.

    • Solvent: The solvent, commonly N,N-dimethylformamide (DMF), should be anhydrous.[1]

  • Base Selection and Amount: The choice and quantity of the base are critical for deprotonating the carboxylic acid.

    • Base Strength: Potassium bicarbonate (KHCO₃) is a commonly used base for this reaction.[1] Ensure it is finely powdered and dry to maximize its reactivity.

    • Stoichiometry: Use at least a stoichiometric equivalent of the base relative to the 3-Hydroxypivalic acid.

  • Reaction Temperature: While the reaction is typically run at room temperature, gentle heating might be necessary if the reaction is sluggish. However, excessive heat can lead to side reactions and decomposition of the product.

Issue 2: Difficulty in Product Purification

Q: I'm having trouble purifying the crude this compound. What are the common impurities and how can I remove them?

A: Purification challenges often arise from the presence of unreacted starting materials and side products.

  • Common Impurities:

    • Unreacted 3-Hydroxypivalic Acid: Being a polar compound, it can often be removed by aqueous workup.

    • Unreacted Benzyl Bromide: This can be a persistent impurity.

    • Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide.

    • Dibenzyl Ether: A potential by-product from the reaction of benzyl bromide with benzyl alcohol.[4]

  • Purification Strategy: A multi-step approach is generally effective:

    • Aqueous Workup: After the reaction, quenching with water is the first step.[1] This will help to dissolve the inorganic salts (e.g., potassium bromide) and any remaining 3-hydroxypivalic acid.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent. A mixture of hexane and ethyl acetate (e.g., 1:4 v/v) has been shown to be effective.[1]

    • Washing:

      • Wash the combined organic layers with a saturated aqueous sodium chloride solution (brine).[1] This helps to remove residual water and some water-soluble impurities.

      • A wash with a dilute solution of a weak base like sodium bicarbonate can help remove any remaining acidic impurities.[3][5]

    • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1]

    • Solvent Removal: Concentrate the dried organic solution under reduced pressure to obtain the crude product.[1]

    • Chromatography: The final and most crucial step for obtaining high-purity product is silica gel column chromatography.[1] A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is typically used.[1]

Issue 3: Side Reactions and By-product Formation

Q: I've identified some unexpected by-products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A: Side reactions can significantly impact both yield and purity.

  • Hydrolysis of Benzyl Bromide: Moisture in the reaction can lead to the formation of benzyl alcohol. To minimize this, use anhydrous solvents and dry starting materials.

  • Formation of Dibenzyl Ether: This can occur if benzyl alcohol is present, which can then react with benzyl bromide.[4] Ensuring anhydrous conditions will reduce the formation of benzyl alcohol and consequently dibenzyl ether.

  • Over-alkylation: While less common for a carboxylic acid, it's a possibility to consider, especially if other nucleophilic functional groups are present in the starting materials.

To minimize side reactions, it is crucial to maintain strict control over the reaction conditions, particularly temperature and the exclusion of moisture.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis protocol for this compound?

A1: A general laboratory-scale procedure involves the reaction of 3-Hydroxypivalic acid with benzyl bromide in the presence of a base.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Dissolution: Dissolve 3-Hydroxypivalic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium bicarbonate (KHCO₃) (approx. 1.0-1.2 eq) to the solution.

  • Benzyl Bromide Addition: Add benzyl bromide (approx. 1.0-1.1 eq) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for approximately 16 hours.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous mixture with a mixture of hexane and ethyl acetate (e.g., 1:4 v/v).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Q2: What are the key analytical techniques to monitor the reaction and characterize the product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot. A typical eluent system for TLC is n-hexane/ethyl acetate (e.g., 3:1 v/v).[1]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the ester carbonyl and hydroxyl groups.

Q3: What are the main challenges in scaling up the production of this compound?

A3: Scaling up this synthesis presents several challenges:

  • Heat Management: Esterification reactions are often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of by-products. The use of jacketed reactors with controlled cooling is recommended.

  • Mixing Efficiency: Achieving homogenous mixing in large reactors can be difficult. Inefficient mixing can lead to localized "hot spots" and incomplete reactions. The design of the stirrer and the agitation speed are critical parameters.

  • Reagent Addition: The dropwise addition of benzyl bromide, which is important on a lab scale, becomes even more critical during scale-up to control the reaction rate and temperature.

  • Workup and Extraction: Handling large volumes of solvents during the extraction and washing steps can be cumbersome and may require specialized equipment like continuous liquid-liquid extractors.

  • Purification: Large-scale column chromatography can be expensive and time-consuming. Alternative purification methods like crystallization or distillation (if the product is thermally stable) should be explored. The boiling point of this compound is reported as 117-118 °C at 0.1 Torr.[1]

III. Data Presentation

Table 1: Reactant and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
This compoundC₁₂H₁₆O₃208.2517701-61-0Colorless to light yellow liquid.[1]
3-Hydroxypivalic AcidC₅H₁₀O₃118.134835-90-9White crystalline powder.[2][6]
Benzyl BromideC₇H₇Br171.04100-39-0Lachrymator, sensitive to moisture.[3]
Potassium BicarbonateKHCO₃100.12298-14-6White solid, used as a base.
Table 2: Typical Reaction Conditions and Yield
ParameterValueReference
SolventN,N-dimethylformamide (DMF)[1]
BasePotassium Bicarbonate (KHCO₃)[1]
TemperatureRoom Temperature[1]
Reaction Time16 hours[1]
Reported YieldUp to 100% (on a small scale)[1]
TLC Eluentn-hexane/ethyl acetate = 3:1[1]
Product Rf0.39[1]

IV. Visualizations

Diagram 1: Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve 3-Hydroxypivalic Acid in DMF B Add Potassium Bicarbonate A->B C Add Benzyl Bromide B->C D Stir at Room Temperature (16 hours) C->D E Quench with Water D->E F Extract with Hexane/EtOAc E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Concentrate under Reduced Pressure H->I J Silica Gel Column Chromatography I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Low Yield

G Start Low Product Yield Check_Completion Check Reaction Completion (TLC Analysis) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Increase_Time Increase Reaction Time Incomplete->Increase_Time Yes Check_Stoichiometry Check Reactant Stoichiometry Incomplete->Check_Stoichiometry Yes Complete Reaction Complete Incomplete->Complete No Check_Purity Check Purity of Starting Materials Complete->Check_Purity Impure Impure Materials Check_Purity->Impure Purify_Reagents Purify/Use Fresh Reagents (Anhydrous Conditions) Impure->Purify_Reagents Yes Pure Materials are Pure Impure->Pure No Check_Base Review Base and Reaction Conditions Pure->Check_Base

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

Purity Analysis of Benzyl 3-hydroxy-2,2-dimethylpropanoate: A Comparative Guide to HPLC, UPLC, and GC Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of synthesized compounds is a critical quality attribute. Benzyl 3-hydroxy-2,2-dimethylpropanoate, a key building block in various synthetic pathways, requires robust analytical methods for its quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for the purity analysis of this compound. The information presented herein, including detailed experimental protocols and comparative data, is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical technique for their specific needs.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired sample throughput. While HPLC is a widely adopted and robust technique, advancements in liquid chromatography have led to the development of UPLC, which offers significant improvements in speed and resolution.[1][2][3] Gas chromatography, on the other hand, provides a valuable alternative, particularly for volatile and semi-volatile compounds.

The following table summarizes the key performance parameters of a standard HPLC method compared to UPLC and GC with Flame Ionization Detection (FID) for the purity analysis of this compound. The data presented is representative of typical performance characteristics for the analysis of such aromatic esters.

ParameterHPLC with UV DetectionUPLC with UV DetectionGC with FID Detection
Purity Assay (Typical) ≥99.0%≥99.0%≥99.0%
Precision (RSD) < 1.5%< 1.0%< 1.0%
Limit of Detection (LOD) ~0.02%~0.005%~0.01%
Limit of Quantitation (LOQ) ~0.06%~0.015%~0.03%
Analysis Time 20-30 minutes5-10 minutes15-25 minutes
Primary Separation Principle PolarityPolarityVolatility and Polarity
Strengths Robust, widely available, suitable for non-volatile and thermally labile impurities.[4]High throughput, superior resolution and sensitivity, reduced solvent consumption.[5][6]High resolution for volatile compounds, robust and cost-effective.[4]
Limitations Longer analysis time, lower resolution compared to UPLC.[5]Higher initial instrumentation cost, more susceptible to matrix effects.Not suitable for non-volatile or thermally labile impurities.[4]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Gradient: 60% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in acetonitrile.

Ultra-Performance Liquid Chromatography (UPLC) with UV Detection

This protocol leverages the advantages of UPLC for a faster and more sensitive analysis.[1][3]

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or tunable UV (TUV) detector.

  • Column: C18 reversed-phase UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • Gradient: 40% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/minute.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This protocol is suitable for the analysis of volatile impurities and the main component.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/minute to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Sample Preparation: Prepare a sample solution of approximately 5 mg/mL in a suitable solvent such as acetone or ethyl acetate.

Visualizing the Analytical Workflow and Method Comparison

To further elucidate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (if necessary) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison Purity Analysis Purity Analysis HPLC HPLC Purity Analysis->HPLC Standard UPLC UPLC Purity Analysis->UPLC High-Throughput GC GC Purity Analysis->GC Volatiles HPLC->UPLC Higher Resolution HPLC->GC Orthogonal

Caption: Logical comparison of analytical methods.

References

A Comparative Guide to the ¹H NMR Spectrum of Benzyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H NMR spectrum of Benzyl 3-hydroxy-2,2-dimethylpropanoate and compares its spectral features with those of its methyl, ethyl, and tert-butyl ester analogs. This information is valuable for the structural elucidation and purity assessment of these compounds, which can serve as important building blocks in organic synthesis and drug discovery.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and its analogs. All data is reported for spectra acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound Ar-H 7.29-7.41m5H-
O-CH₂ -Ph5.15s2H-
CH₂ -OH3.57d2H6.3
C(CH₃ )₂1.22s6H-
Methyl 3-hydroxy-2,2-dimethylpropanoate *O-CH₃ 3.71s3H-
CH₂ -OH3.56s2H-
OH 2.05-2.04m1H-
C(CH₃ )₂1.19s6H-
Ethyl 3-hydroxy-2,2-dimethylpropanoate O-CH₂ -CH₃4.18q2H7.1
CH₂ -OH3.49s2H-
O-CH₂-CH₃ 1.28t3H7.1
C(CH₃ )₂1.21s6H-
tert-Butyl 3-hydroxy-2,2-dimethylpropanoate CH₂ -OH3.47s2H-
C(CH₃ )₃1.48s9H-
C(CH₃ )₂1.19s6H-

Interpretation of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound in CDCl₃ displays four distinct signals, each corresponding to a unique proton environment in the molecule.

  • Aromatic Protons (δ 7.29-7.41 ppm): The multiplet in this region integrates to five protons, which is characteristic of the monosubstituted benzene ring of the benzyl group.

  • Benzylic Protons (δ 5.15 ppm): The singlet integrating to two protons is assigned to the methylene protons (O-CH₂ -Ph) of the benzyl ester. The singlet nature of this peak indicates no adjacent protons to couple with. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

  • Hydroxymethyl Protons (δ 3.57 ppm): This doublet, integrating to two protons, corresponds to the methylene group adjacent to the hydroxyl group (CH₂ -OH). The signal is split into a doublet by the adjacent hydroxyl proton, with a coupling constant of 6.3 Hz. The presence of this coupling confirms the proximity of the CH₂ and OH protons.

  • Gem-dimethyl Protons (δ 1.22 ppm): The intense singlet integrating to six protons is characteristic of the two equivalent methyl groups attached to the same carbon atom (gem-dimethyl). The singlet nature arises from the absence of any neighboring protons.

Comparison with Alternative Esters

By comparing the spectrum of the benzyl ester to its methyl, ethyl, and tert-butyl counterparts, we can observe the influence of the ester group on the chemical shifts of the neighboring protons.

  • Ester Alkyl Group: The most significant difference lies in the signals corresponding to the alcohol moiety of the ester. The methyl ester shows a sharp singlet for the methoxy group around 3.71 ppm. The ethyl ester exhibits a quartet for the O-CH₂ -CH₃ protons and a triplet for the O-CH₂-CH₃ protons, a classic ethyl group pattern. The tert-butyl ester displays a sharp singlet for the nine equivalent protons of the tert-butyl group.

  • Hydroxymethyl and Gem-dimethyl Protons: The chemical shifts of the CH₂ -OH and C(CH₃ )₂ protons are expected to be largely unaffected by the change in the ester alkyl group, as they are relatively distant from the site of modification. The data in the table supports this, with these protons appearing in similar regions across the different esters.

Experimental Protocols

General Procedure for ¹H NMR Spectroscopy

A sample of the compound (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer at room temperature. The data is processed by applying a Fourier transform to the free induction decay (FID) signal, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00 ppm).

Visualizations

Caption: Chemical structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL CDCl₃ with TMS A->B C Transfer to 5 mm NMR tube B->C D Insert sample into spectrometer C->D E Lock, tune, and shim D->E F Acquire ¹H NMR spectrum E->F G Fourier Transform F->G H Phase and baseline correction G->H I Integrate peaks and reference to TMS H->I

A Comparative Guide to Alcohol Protecting Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for sensitive functionalities is a critical determinant of success. For hydroxyl groups, which are ubiquitous in natural products and pharmaceutical intermediates, a diverse arsenal of protecting groups has been developed. This guide provides an objective comparison of Benzyl 3-hydroxy-2,2-dimethylpropanoate, a sterically hindered benzyl ester derivative, with other commonly employed alcohol protecting groups. The performance of these groups is evaluated based on experimental data for their introduction, stability under various reaction conditions, and cleavage, providing a valuable resource for researchers, scientists, and drug development professionals.

Data Presentation: A Quantitative Comparison

The choice of a protecting group is a multifactorial decision, balancing ease of introduction, stability throughout a synthetic sequence, and mildness of removal. The following tables summarize quantitative data, including typical yields and reaction times, for the protection and deprotection of alcohols using various protecting groups.

Table 1: Comparison of Conditions for the Protection of Primary Alcohols

Protecting GroupReagents and ConditionsReaction Time (h)Typical Yield (%)
Benzyl (Bn) BnBr, NaH, THF4.598[1]
p-Methoxybenzyl (PMB) PMB-Cl, NaH, DMF2 - 4>90
Methoxymethyl (MOM) MOM-Cl, DIPEA, CH₂Cl₂12 - 1692[2]
Tetrahydropyranyl (THP) DHP, PPTS, CH₂Cl₂0.5 - 1>95[3]
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, Imidazole, DMF2 - 4>95[1]
Triisopropylsilyl (TIPS) TIPS-Cl, Imidazole, DMF2 - 12>90
tert-Butyldiphenylsilyl (TBDPS) TBDPS-Cl, Imidazole, DMF2 - 12>90
Pivaloyl (Piv) Pivaloyl chloride, Pyridine, CH₂Cl₂12>95[1]

Note: this compound, as a benzyl ester, would be introduced under conditions similar to other esterifications, such as using the corresponding acid chloride or via DCC/DMAP coupling.

Table 2: Stability of Common Alcohol Protecting Groups under Various Conditions

Protecting GroupStrong Acid (e.g., HCl)Strong Base (e.g., NaOH)Oxidizing Agents (e.g., KMnO₄)Reducing Agents (e.g., LiAlH₄)Catalytic Hydrogenation (H₂/Pd-C)Fluoride Ion (e.g., TBAF)
Benzyl (Bn) Stable[4]Stable[4]StableStableLabile [4]Stable
p-Methoxybenzyl (PMB) LabileStableLabile (DDQ, CAN)StableLabile Stable
Methoxymethyl (MOM) Labile [2]StableStableStableStableStable
Tetrahydropyranyl (THP) Labile [3]StableStableStableStableStable
tert-Butyldimethylsilyl (TBDMS) LabileStableStableStableStableLabile
Triisopropylsilyl (TIPS) More Stable than TBDMSStableStableStableStableLabile
tert-Butyldiphenylsilyl (TBDPS) More Stable than TIPSStableStableStableStableLabile
Pivaloyl (Piv) StableLabile StableStableStableStable
This compound StableLabile StableStableLabile Stable

Note: The stability of this compound is inferred from the general properties of benzyl esters and pivaloate esters.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies. Below are methodologies for the introduction and removal of key alcohol protecting groups.

Benzyl Ether Protection

Objective: To protect a primary alcohol as a benzyl ether.

Protocol:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 eq) in THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.[5]

Methoxymethyl (MOM) Ether Protection

Objective: To protect a primary alcohol as a MOM ether.

Protocol:

  • To a solution of the alcohol (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 4.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloromethyl methyl ether (MOM-Cl, 3.0 eq) dropwise.

  • Add sodium iodide (0.5 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and dilute with DCM.

  • Separate the layers and extract the aqueous layer with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purify the crude product by flash column chromatography.[2]

tert-Butyldimethylsilyl (TBDMS) Ether Protection

Objective: To selectively protect a primary alcohol in the presence of a secondary alcohol.

Protocol:

  • Dissolve the diol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) to the solution at room temperature.

  • Stir the reaction for 2-4 hours and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the mono-protected primary alcohol.

Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether protecting group.

Protocol:

  • Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Deprotection of MOM Ethers

Objective: To cleave a MOM ether protecting group.

Protocol:

  • Dissolve the MOM-protected alcohol in a mixture of dichloromethane and trifluoroacetic acid (e.g., 15:1 v/v).

  • Stir the suspension at room temperature for 12 hours.

  • Dilute the reaction mixture with DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]

Deprotection of TBDMS Ethers

Objective: To cleave a TBDMS ether protecting group.

Protocol:

  • Dissolve the TBDMS-protected alcohol in THF.

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

  • Stir the reaction for 1-2 hours and monitor by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate and concentrate.

Visualization of Concepts

Diagrams are powerful tools for illustrating complex chemical concepts and workflows. The following visualizations, created using the DOT language, depict key relationships and processes in the application of alcohol protecting groups.

Protection_Deprotection_Workflow cluster_protection Protection cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Protected_Alcohol Protected Alcohol (R-OPG) Alcohol->Protected_Alcohol Protection Conditions Protecting_Group_Reagent Protecting Group Reagent Protecting_Group_Reagent->Protected_Alcohol Reaction_Step_1 Reaction Step 1 Protected_Alcohol->Reaction_Step_1 Intermediate Intermediate Reaction_Step_1->Intermediate Reaction_Step_N Reaction Step n Final_Product Final Product (R-OH) Reaction_Step_N->Final_Product Deprotection Conditions Intermediate->Reaction_Step_N Deprotection_Reagent Deprotection Reagent Deprotection_Reagent->Final_Product

A generalized workflow for the use of alcohol protecting groups.

Orthogonal_Deprotection Molecule Molecule with Multiple Protected Alcohols (R1-OBn, R2-OTBDMS) Step1 Selective Deprotection of TBDMS Molecule->Step1 TBAF, THF Intermediate Intermediate with one Protected Alcohol (R1-OBn, R2-OH) Step1->Intermediate Step2 Further Reaction at R2-OH Intermediate->Step2 Intermediate2 Modified Intermediate (R1-OBn, R2-OR') Step2->Intermediate2 Step3 Deprotection of Benzyl Ether Intermediate2->Step3 H₂, Pd/C Final_Product Final Deprotected Molecule (R1-OH, R2-OR') Step3->Final_Product

An example of an orthogonal deprotection strategy.

Stability_Comparison cluster_conditions Reaction Conditions Protecting_Group Protecting Group Acid Acidic Protecting_Group->Acid Labile (e.g., MOM, THP, Silyl Ethers) Stable (e.g., Bn, Piv) Base Basic Protecting_Group->Base Labile (e.g., Esters) Stable (e.g., Ethers, Silyl Ethers) Oxidation Oxidative Protecting_Group->Oxidation Labile (e.g., PMB) Stable (e.g., Bn, Silyl Ethers) Reduction Reductive Protecting_Group->Reduction Labile (e.g., Bn) Stable (e.g., Silyl Ethers, Acetals)

Stability of protecting groups under different reaction conditions.

References

Evaluating the Efficacy of Benzyl 3-hydroxy-2,2-dimethylpropanoate as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within drug development and the synthesis of complex natural products, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. An ideal chiral auxiliary should be readily available, easily attached to and removed from the substrate, and most importantly, induce a high degree of stereoselectivity in chemical transformations. This guide provides a comparative evaluation of Benzyl 3-hydroxy-2,2-dimethylpropanoate as a potential chiral auxiliary, juxtaposed with well-established and highly effective alternatives such as Evans' oxazolidinones and Oppolzer's camphorsultams.

This compound: A Prospective Evaluation

Currently, there is a notable absence of published experimental data demonstrating the efficacy of this compound as a chiral auxiliary in asymmetric synthesis. Its chemical structure, featuring a benzyl ester and a neopentyl core with a primary alcohol, presents certain theoretical limitations for its application in this context.

A critical feature of successful chiral auxiliaries is the presence of a rigid conformational structure and a stereodirecting group in close proximity to the reaction center. This allows for effective facial shielding of a prochiral enolate, guiding the approach of an electrophile to create a new stereocenter with high selectivity.

In contrast, the single hydroxyl group on the flexible hydroxymethyl moiety of this compound is unlikely to provide the necessary steric hindrance or rigid conformational control to induce high levels of diastereoselectivity. The free rotation around the carbon-carbon bonds would likely result in poor facial discrimination of an attached prochiral substrate.

Established Chiral Auxiliaries: A Performance Benchmark

To provide a clear benchmark for the expected performance of a chiral auxiliary, this guide presents a comparative overview of two of the most successful and widely utilized classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultams.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for carbon-carbon bond formation, and its asymmetric variant is crucial for the synthesis of polyketide natural products and other chiral building blocks. The diastereoselectivity of this reaction when mediated by chiral auxiliaries is a key performance indicator.

Chiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone IsobutyraldehydeBu₂BOTf, DIPEA>99:185-95
(1S)-(-)-2,10-Camphorsultam BenzaldehydeTiCl₄, (-)-Sparteine9:9180-90
Performance in Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is another fundamental transformation for the stereoselective construction of chiral centers. The efficiency of a chiral auxiliary in this context is determined by the diastereomeric excess (d.e.) of the product.

Chiral AuxiliaryElectrophileBaseDiastereomeric Excess (d.e.) (%)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Benzyl bromideNaHMDS>9890-95
(1S)-(-)-2,10-Camphorsultam Allyl iodiden-BuLi>9885-95

Experimental Protocols for Established Chiral Auxiliaries

Detailed and reliable experimental protocols are essential for the successful application of chiral auxiliaries. Below are representative procedures for the use of Evans' oxazolidinone in an asymmetric aldol reaction and Oppolzer's camphorsultam in an asymmetric alkylation.

Evans' Asymmetric Aldol Reaction Protocol

This protocol describes the formation of a syn-aldol adduct using an Evans' oxazolidinone auxiliary.

1. N-Acylation of the Chiral Auxiliary:

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.05 equiv.) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 equiv.) and stir for 1 hour at -78 °C before warming to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

2. Diastereoselective Aldol Reaction:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane and cool to 0 °C.

  • Add di-n-butylboron triflate (1.1 equiv.) followed by diisopropylethylamine (1.2 equiv.).

  • Stir for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 equiv.) and stir for 2 hours at -78 °C, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction with a phosphate buffer and methanol.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the aldol adduct in a mixture of THF and water.

  • Add hydrogen peroxide followed by lithium hydroxide at 0 °C.

  • Stir until the reaction is complete, then quench the excess peroxide with sodium sulfite.

  • The desired β-hydroxy carboxylic acid can be isolated after an appropriate workup, and the chiral auxiliary can be recovered.

Oppolzer's Asymmetric Alkylation Protocol

This protocol outlines the diastereoselective alkylation of an N-acyl camphorsultam.

1. N-Acylation of the Chiral Auxiliary:

  • To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv.) in an anhydrous solvent, add a strong base such as sodium hydride.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) and stir until the reaction is complete.

  • Purify the N-acyl sultam by chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-acyl sultam (1.0 equiv.) in anhydrous THF and cool to -78 °C.

  • Add a strong base such as n-butyllithium (1.05 equiv.) to form the enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) and stir at -78 °C until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride.

3. Cleavage of the Chiral Auxiliary:

  • The N-acyl bond can be cleaved under various conditions, such as hydrolysis with lithium hydroxide or reduction with lithium aluminum hydride, to yield the corresponding carboxylic acid or alcohol, respectively. The chiral auxiliary can typically be recovered.

Visualizing the Logic of Chiral Auxiliary Selection

The decision-making process for selecting an appropriate chiral auxiliary is critical for the success of an asymmetric synthesis campaign. The following diagram illustrates the key considerations.

Chiral_Auxiliary_Selection Start Initiate Asymmetric Synthesis Planning Target Define Target Molecule & Stereochemistry Start->Target Reaction_Type Identify Key Stereocenter-Forming Reaction (e.g., Aldol, Alkylation) Target->Reaction_Type Auxiliary_Choice Select Potential Chiral Auxiliaries Reaction_Type->Auxiliary_Choice Evaluation Evaluate Auxiliary Efficacy Auxiliary_Choice->Evaluation No_Data This compound (No Published Efficacy Data) Evaluation->No_Data Novel/Untested Established_Aux Established Auxiliaries (e.g., Evans', Oppolzer's) Evaluation->Established_Aux Well-Validated Synthesis Perform Synthesis & Characterization No_Data->Synthesis Requires Extensive Method Development Data_Analysis Analyze Published Data (d.e., Yield, Conditions) Established_Aux->Data_Analysis Protocol_Dev Develop Experimental Protocol Data_Analysis->Protocol_Dev Protocol_Dev->Synthesis Cleavage Cleave Auxiliary & Isolate Product Synthesis->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product

Caption: Logical workflow for the selection and application of a chiral auxiliary in asymmetric synthesis.

Conclusion

Based on the available scientific literature, This compound is not an established or demonstrably effective chiral auxiliary for asymmetric synthesis. Its structural features suggest a lack of the necessary rigidity and steric influence to induce high levels of stereocontrol. In contrast, chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultams have a long and successful history, consistently providing high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. For researchers and professionals in drug development, relying on these well-validated auxiliaries offers a predictable and efficient path to enantiomerically pure molecules. While the exploration of novel chiral auxiliaries is a valuable endeavor, it requires substantial experimental validation to prove their efficacy.

Benzyl 3-hydroxy-2,2-dimethylpropanoate versus methyl 3-hydroxy-2,2-dimethylpropanoate in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic use of protecting groups is paramount for achieving high yields and minimizing side reactions. The choice between different ester protecting groups for carboxylic acids can significantly impact the overall efficiency and feasibility of a synthetic route. This guide provides a detailed comparison of two common esters of 3-hydroxy-2,2-dimethylpropanoic acid: Benzyl 3-hydroxy-2,2-dimethylpropanoate and Methyl 3-hydroxy-2,2-dimethylpropanoate. This analysis, supported by experimental data, aims to assist researchers in selecting the optimal building block for their specific synthetic needs.

At a Glance: Key Differences

FeatureThis compoundMethyl 3-hydroxy-2,2-dimethylpropanoate
Structure C₁₂H₁₆O₃C₆H₁₂O₃
Molecular Weight 208.25 g/mol [1]132.16 g/mol [2]
Synthesis Yield ~100%[1]~57.2%[3]
Deprotection Method Mild: Catalytic Hydrogenolysis[4][5]Harsher: Acidic or Basic Hydrolysis[6][7][8]
Key Advantage Easily cleaved under mild, neutral conditions, preserving sensitive functional groups.[4][5]Robust and stable to a wide range of non-hydrolytic reaction conditions.
Key Disadvantage Susceptible to reduction by catalytic hydrogenation.Requires acidic or basic conditions for removal, which may not be compatible with sensitive substrates.[7][8]

Synthetic Pathways and Deprotection Strategies

The primary distinction between the benzyl and methyl esters lies in their deprotection (cleavage) conditions. This difference is a critical factor in the strategic planning of a multi-step synthesis.

Synthesis_and_Deprotection cluster_synthesis Synthesis cluster_benzyl Benzyl Ester Pathway cluster_methyl Methyl Ester Pathway Acid 3-Hydroxy-2,2-dimethylpropanoic Acid Bn_Ester This compound Acid->Bn_Ester Benzyl Bromide, K₂CO₃, DMF Me_Ester Methyl 3-hydroxy-2,2-dimethylpropanoate Acid->Me_Ester Methanol, H₂SO₄ Bn_Deprotection Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Bn_Ester->Bn_Deprotection Deprotection Bn_Deprotection->Acid Liberated Acid Me_Deprotection Acid or Base Hydrolysis (e.g., H₂SO₄ or NaOH) Me_Ester->Me_Deprotection Deprotection Me_Deprotection->Acid Liberated Acid

Caption: Synthesis and deprotection pathways for benzyl and methyl 3-hydroxy-2,2-dimethylpropanoate.

Decision-Making Workflow for Ester Selection

The choice between the benzyl and methyl ester is dictated by the chemical environment of the subsequent synthetic steps.

Ester_Choice_Workflow Start Planning a Synthesis with 3-hydroxy-2,2-dimethylpropanoic acid Question Are there acid- or base-sensitive functional groups in the molecule? Start->Question Use_Benzyl Use Benzyl Ester Question->Use_Benzyl Yes Use_Methyl Use Methyl Ester Question->Use_Methyl No Consider_Hydrogenolysis Are there other groups sensitive to catalytic hydrogenation? Use_Benzyl->Consider_Hydrogenolysis Proceed_Methyl Proceed with Methyl Ester Use_Methyl->Proceed_Methyl Alternative_Deprotection Consider alternative benzyl deprotection methods (e.g., strong acids, oxidative cleavage) Consider_Hydrogenolysis->Alternative_Deprotection Yes Proceed_Benzyl Proceed with Benzyl Ester Consider_Hydrogenolysis->Proceed_Benzyl No Alternative_Deprotection->Proceed_Benzyl

Caption: Logical workflow for selecting between benzyl and methyl esters in synthesis.

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • 3-Hydroxy-2,2-dimethylpropanoic acid

  • Benzyl bromide

  • Potassium bicarbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 10.0 g of 3-hydroxy-2,2-dimethylpropanoic acid in 150 mL of DMF.

  • Add 10.2 g of potassium bicarbonate to the solution.

  • Slowly add 10.7 mL of benzyl bromide to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After the reaction is complete, add 300 mL of water and extract with a 1:4 mixture of hexane and ethyl acetate (2 x 200 mL).

  • Combine the organic layers, wash with 200 mL of saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography (eluent: gradient of hexane/ethyl acetate from 1:0 to 1:1) to obtain this compound.

    • Yield: 17.6 g (100%)[1]

Synthesis of Methyl 3-hydroxy-2,2-dimethylpropanoate[3]

Materials:

  • 3-Hydroxy-2,2-dimethylpropionic acid

  • Methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 15.00 g (127.0 mmol) of 3-hydroxy-2,2-dimethylpropionic acid in 200 mL of methanol.

  • Carefully add 13.5 g (254 mmol) of concentrated sulfuric acid.

  • Stir the reaction mixture under reflux for 16 hours.

  • After completion, concentrate the reaction mixture under vacuum.

  • Dilute the residue with 100 mL of ethyl acetate and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic phase with anhydrous sodium sulfate and remove the solvent under vacuum to afford methyl 3-hydroxy-2,2-dimethylpropionate as a colorless liquid.

    • Yield: 6.4 g (57.2%)[3]

Deprotection of this compound (General Protocol for Hydrogenolysis)[4][9]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (e.g., balloon) or a hydrogen donor like ammonium formate

  • Celite®

Procedure using Hydrogen Gas:

  • Dissolve the benzyl ester in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).[9][10]

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 3-hydroxy-2,2-dimethylpropanoic acid.

Procedure using Catalytic Transfer Hydrogenation with Ammonium Formate: [10]

  • Dissolve the benzyl ester in anhydrous methanol.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).[10]

  • Add ammonium formate (5.0 equivalents) to the stirred suspension.[10]

  • Heat the reaction mixture to reflux and monitor by TLC.[10]

  • Upon completion, cool the mixture, filter through Celite®, and concentrate the filtrate.

Deprotection of Methyl 3-hydroxy-2,2-dimethylpropanoate (General Protocol for Hydrolysis)[8]

Alkaline Hydrolysis:

  • Dissolve the methyl ester in a suitable solvent like methanol or a mixture of dichloromethane/methanol (9:1).[11]

  • Add an aqueous solution of a base, such as sodium hydroxide.

  • Heat the mixture under reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate salt.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and remove the solvent to yield 3-hydroxy-2,2-dimethylpropanoic acid.

Acid-Catalyzed Hydrolysis:

  • Heat the methyl ester under reflux with a dilute mineral acid like hydrochloric acid or sulfuric acid in the presence of excess water.[8]

  • The reaction is reversible, so a large excess of water is used to drive the equilibrium towards the products.[8]

  • After the reaction is complete, extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent.

Performance Comparison in Synthetic Applications

The choice between a benzyl and a methyl ester fundamentally hinges on the desired deprotection conditions.

  • Benzyl esters are favored in syntheses where the substrate contains functional groups that are sensitive to acidic or basic conditions.[12] The mild, neutral conditions of catalytic hydrogenolysis make the benzyl group an excellent choice for protecting carboxylic acids in the presence of esters, amides, and many other functionalities.[5] However, the use of a benzyl ester is contraindicated if the molecule contains other groups that are readily reduced by catalytic hydrogenation, such as alkenes, alkynes, or some nitrogen-containing functional groups.[5]

  • Methyl esters are exceptionally stable and can withstand a wide array of synthetic transformations that do not involve hydrolysis.[7] Their removal, however, necessitates either acidic or basic conditions, which can be detrimental to sensitive functional groups elsewhere in the molecule.[7][8] Alkaline hydrolysis is often preferred as it is an irreversible reaction, leading to complete conversion.[8]

Conclusion

Both this compound and Methyl 3-hydroxy-2,2-dimethylpropanoate are valuable synthetic intermediates. The benzyl ester offers the significant advantage of mild deprotection via hydrogenolysis, making it ideal for syntheses involving acid- or base-labile functionalities. Its synthesis is also reported with a higher yield. Conversely, the methyl ester provides a robust protecting group that is stable to a broader range of non-hydrolytic reagents, though its removal requires harsher conditions. The selection between these two esters should be a strategic decision based on the specific requirements of the overall synthetic plan, particularly the compatibility of the deprotection step with other functional groups present in the molecule.

References

A Comparative Guide to the Biological Activity of 3-Hydroxy-2,2-dimethylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of 3-hydroxy-2,2-dimethylpropanoate. While direct comparative studies on Benzyl 3-hydroxy-2,2-dimethylpropanoate derivatives are limited in publicly available literature, this document focuses on closely related analogs, primarily methyl esters and phenyl-substituted derivatives, to offer valuable insights into their therapeutic potential. The data presented herein is compiled from recent studies and is intended to aid in the advancement of research and development in medicinal chemistry.

Data Presentation: Quantitative Comparison

The biological activities of various 3-hydroxy-2,2-dimethylpropanoate derivatives are summarized below, focusing on their anticancer and antimicrobial properties.

Anticancer Activity of Methyl 3-Hydroxy-2,2-dimethylpropanoate Derivatives

A study by Aly and colleagues investigated the antiproliferative activity of a series of methyl 3-hydroxy-2,2-dimethylpropanoate derivatives against various cancer cell lines. The compounds were synthesized based on the structural modification of a model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate.[1]

Compound IDStructure/ModificationCell LineIC₅₀ (µM)
Model Compound Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateHeLa>50
Derivative 1 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoateHeLa11
Derivative 2 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateHeLa0.69
Doxorubicin Standard DrugHeLa2.29

Table 1: Antiproliferative activity of selected methyl 3-hydroxy-2,2-dimethylpropanoate derivatives against the HeLa cell line.[1]

Antimicrobial Activity of 3-Hydroxy-2-methylene-3-phenylpropionic Acid Derivatives

In a study by Singh and Bhat, a series of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives, which are structurally related to the core topic, were synthesized and evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) was determined for various bacterial and fungal strains.[2]

Compound IDR Group (Substitution on Phenyl Ring)S. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
1 H354045
3 4-Cl161820
4 4-NO₂141618
5 2-Cl151719
6 2-NO₂161820
15 3-Br141618
17 3-NO₂151719
Ciprofloxacin Standard Antibiotic1012-
Fluconazole Standard Antifungal--15

Table 2: Minimum Inhibitory Concentration (MIC) of selected 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives against various microorganisms.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Methyl 3-hydroxy-2,2-dimethyl-3-arylpropanoate Derivatives

The synthesis of the model compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, was achieved through the reaction of 4-chlorobenzaldehyde and trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and LiCl in DMF at room temperature under a nitrogen atmosphere.[1] Further structural modifications, such as saponification and hydrazinolysis of the ester, were performed to yield the corresponding carboxylic acid and hydrazide derivatives.[1]

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa) were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Agar Serial Dilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains was determined using the agar serial dilution method.[2]

  • Preparation of Compound Stock Solutions: Stock solutions of the test compounds were prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: A series of twofold dilutions of the compounds were prepared in molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi).

  • Inoculation: The agar plates containing the different concentrations of the compounds were inoculated with a standardized microbial suspension (approximately 10⁵ CFU/mL).

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.[2]

Mandatory Visualization

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_sar Structure-Activity Relationship start Starting Materials (e.g., Substituted Benzaldehydes) reaction Chemical Reaction (e.g., Aldol Addition) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR) reaction->purification derivatives Synthesized Derivatives purification->derivatives antimicrobial Antimicrobial Screening (e.g., Agar Dilution) derivatives->antimicrobial anticancer Anticancer Screening (e.g., MTT Assay) derivatives->anticancer data_analysis Data Analysis (MIC / IC50 Determination) antimicrobial->data_analysis anticancer->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical derivatives.

Hypothetical Signaling Pathway for Anticancer Activity

G compound 3-Hydroxy-2,2-dimethylpropanoate Derivative receptor Cell Surface Receptor compound->receptor Binds bax Bax (Pro-apoptotic) compound->bax Promotes pi3k PI3K/Akt Pathway receptor->pi3k Inhibits caspase9 Caspase-9 Activation caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis bcl2 Bcl-2 (Anti-apoptotic) pi3k->bcl2 Suppresses bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c cytochrome_c->caspase9

Caption: A hypothetical signaling pathway illustrating the potential mechanism of anticancer action.

References

Accessing Spectral Databases for Benzyl 3-hydroxy-2,2-dimethylpropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, access to comprehensive spectral data is crucial for the identification, characterization, and quality control of chemical compounds. This guide provides a comparative overview of accessing spectral databases for Benzyl 3-hydroxy-2,2-dimethylpropanoate and structurally related compounds. Due to the limited availability of comprehensive experimental spectral data for this compound in public databases, this guide emphasizes a comparative approach, utilizing data from analogous structures to infer and support spectral interpretation.

Data Presentation: A Comparative Analysis

A thorough search of prominent spectral databases, including the Spectral Database for Organic Compounds (SDBS)[1][2], PubChem[3], and ChemSpider, revealed limited experimental spectral data for this compound. The most significant finding is the ¹H NMR data available from commercial vendor listings.[4] To facilitate spectral analysis and characterization, this section presents a comparison of available data for the target compound with structurally similar molecules for which more comprehensive datasets exist.

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
This compound Ar-H 7.29-7.41m-[4]
-O-CH₂ -Ph5.15s-[4]
H O-CH₂ -3.57d6.3[4]
-C(CH₃ )₂1.22s-[4]
Benzyl 2-hydroxyacetateAr-H 7.3-7.4m-[5]
-O-CH₂ -Ph5.2s-[5]
HO-CH₂ -4.2s-[5]
3-Hydroxy-2,2-dimethylpropyl hydroxypivalate-O-CH₂ -C(CH₃)₂-3.9s-[6]
HO-CH₂ -3.3s-[6]
-C(CH₃ )₂1.2s-[6]
-C(CH₃ )₂0.9s-[6]

Table 2: Mass Spectrometry Data Comparison (Predicted and Experimental)

CompoundIonm/z (Predicted)m/z (Experimental)Database/Reference
This compound [M+H]⁺209.1172-PubChem
Benzyl 2-hydroxyacetate[M]⁺-166PubChem[5]
3-Hydroxy-2,2-dimethylpropyl hydroxypivalate[M]⁺-204PubChem[6]

Table 3: Infrared (IR) Spectroscopy Data Comparison

CompoundFunctional GroupWavenumber (cm⁻¹)Database/Reference
This compound O-H stretch~3400 (Expected)-
C=O stretch (Ester)~1730 (Expected)-
C-O stretch~1200-1100 (Expected)-
Aromatic C-H stretch~3100-3000 (Expected)-
Benzyl 2-hydroxyacetateO-H stretch3470PubChem[5]
C=O stretch (Ester)1730PubChem[5]
3-Hydroxy-2,2-dimethylpropyl hydroxypivalateO-H stretch3400PubChem[6]
C=O stretch (Ester)1725PubChem[6]

Experimental Protocols

Accurate spectral data acquisition is fundamental to reliable compound characterization. Below are detailed methodologies for the key spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the analyte's solubility and the desired chemical shift window.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid analyte with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-forming die.

  • Pellet Formation: Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate volatile components of a sample and identify them based on their mass-to-charge ratio.

Methodology:

  • Sample Preparation: Dissolve a small amount of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • The column temperature is typically programmed to ramp up to facilitate the separation of components based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry Detection:

    • As components elute from the GC column, they enter the mass spectrometer's ion source (typically electron ionization, EI).

    • The molecules are fragmented into characteristic ions.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum for each chromatographic peak is compared against a library of known spectra (e.g., NIST, Wiley) for compound identification.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to accessing and interpreting spectral data for this compound.

Spectral_Data_Access_Workflow cluster_0 Data Acquisition Strategy Define Compound Define Target Compound: This compound Database Search Search Primary Databases (SDBS, PubChem, etc.) Define Compound->Database Search Data Found Experimental Data Found? Database Search->Data Found Analyze Data Analyze and Report Direct Spectral Data Data Found->Analyze Data Yes No Data Identify Structurally Similar Compounds Data Found->No Data No Comparative Search Search Databases for Analogous Compounds No Data->Comparative Search Comparative Analysis Perform Comparative Spectral Analysis Comparative Search->Comparative Analysis

Caption: Workflow for accessing spectral data for the target compound.

Caption: Structural relationships between the target compound and its alternatives.

References

Confirming the Stereochemistry of Benzyl 3-hydroxy-2,2-dimethylpropanoate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical development and chemical research, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to accurately confirm the stereochemistry and determine the enantiomeric purity of a chiral compound is a critical aspect of drug discovery, development, and quality control. This guide provides a comprehensive comparison of key analytical methods for confirming the stereochemistry of Benzyl 3-hydroxy-2,2-dimethylpropanoate, a chiral building block of interest in organic synthesis.

This document will delve into the principles and practical applications of several instrumental techniques, including chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. For each method, we will present a summary of its performance, detailed experimental protocols, and illustrative workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.

Comparison of Analytical Methods for Stereochemical Confirmation

The selection of an appropriate analytical method for stereochemical confirmation depends on various factors, including the nature of the sample, the required level of accuracy, the availability of instrumentation, and the specific information sought (i.e., relative or absolute configuration, and enantiomeric excess). The following table provides a comparative overview of the most common techniques.

TechniquePrincipleInformation ObtainedSample RequirementsAdvantagesLimitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Enantiomeric excess (ee%), separation of enantiomers.Solution of the analyte, typically in a common organic solvent.High accuracy and precision for ee% determination, applicable to a wide range of compounds, well-established and robust.Requires method development to find a suitable CSP and mobile phase, can be time-consuming.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers based on their differential interactions with a chiral stationary phase.Enantiomeric excess (ee%), separation of enantiomers.Volatile or semi-volatile sample, may require derivatization to increase volatility.High resolution and efficiency, suitable for volatile compounds.Limited to thermally stable and volatile compounds, derivatization can add complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, resulting in distinct NMR signals for each enantiomer.Enantiomeric excess (ee%), determination of absolute configuration (with certain derivatizing agents like Mosher's acid).Purified sample in a suitable deuterated solvent.Provides structural information in addition to stereochemical data, can determine absolute configuration without crystallography.Lower sensitivity and accuracy for ee% determination compared to chromatography, requires derivatization which can be complex.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound to determine the three-dimensional arrangement of atoms.Unambiguous determination of the absolute configuration of a molecule in the solid state.A single, high-quality crystal of the enantiomerically pure compound.Provides the definitive absolute configuration.[1][2]Obtaining suitable crystals can be a significant challenge, not suitable for determining enantiomeric excess of a mixture.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Determination of absolute configuration in solution by comparing the experimental spectrum to a computationally predicted spectrum.Solution of the analyte in a suitable solvent.Applicable to a wide range of molecules in solution, does not require crystallization.Requires quantum chemical calculations for spectral prediction, can be less definitive than X-ray crystallography.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for the stereochemical analysis of β-hydroxy esters, which can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is based on the separation of enantiomers of similar β-hydroxy esters and would be a good starting point for method development for this compound.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column, for example, a Reprosil Chiral NR.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 99:1 or 90:10 v/v). The optimal ratio will need to be determined experimentally.

  • Flow Rate: 0.5 to 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the this compound product in the mobile phase.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times (tR). The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

For GC analysis, derivatization of the hydroxyl group may be necessary to improve volatility and resolution.

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID).

  • Column: A chiral capillary column, such as one based on a cyclodextrin derivative.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An initial oven temperature of around 100°C, followed by a ramp to a higher temperature (e.g., 200°C) at a rate of 5-10°C/min.

  • Injector and Detector Temperature: Typically 250°C.

  • Derivatization (optional but recommended): React the hydroxyl group of this compound with a suitable reagent (e.g., acetic anhydride or a silylating agent) to form a more volatile ester or ether derivative.

  • Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., hexane or dichloromethane).

  • Analysis: Inject the sample into the GC. The enantiomers will be separated on the chiral column, and the enantiomeric excess can be determined from the integrated peak areas.

NMR Spectroscopy using a Chiral Derivatizing Agent (Mosher's Ester Analysis)

This protocol describes the use of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to determine the absolute configuration of a chiral alcohol.[1][4]

  • Preparation of (R)- and (S)-MTPA Esters:

    • In two separate NMR tubes, dissolve a small amount (1-5 mg) of the enantiomerically enriched this compound in a deuterated solvent (e.g., CDCl3).

    • To one tube, add a slight excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride) and a small amount of a non-nucleophilic base (e.g., pyridine or DMAP).

    • To the second tube, add a slight excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-Mosher's acid chloride) and the same base.

    • Allow the reactions to proceed to completion at room temperature.

  • NMR Analysis:

    • Acquire 1H NMR spectra for both diastereomeric ester products.

    • Assign the proton signals for each diastereomer.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.

    • Based on the established Mosher's model, the sign of the Δδ values for different protons can be used to deduce the absolute configuration of the original alcohol.[5]

Visualizing the Workflow

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start This compound Product dissolve Dissolve in Mobile Phase start->dissolve inject Inject onto Chiral Column dissolve->inject separate Separation of Enantiomers inject->separate detect UV Detection separate->detect chromatogram Chromatogram (Two Peaks) detect->chromatogram calculate Calculate ee% from Peak Areas chromatogram->calculate end Result calculate->end Stereochemical Purity Confirmed NMR_Workflow cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_interpretation Data Interpretation start Chiral Alcohol Product reagent_r (R)-Mosher's Acid Chloride start->reagent_r reagent_s (S)-Mosher's Acid Chloride start->reagent_s ester_r Formation of (R)-MTPA Ester reagent_r->ester_r ester_s Formation of (S)-MTPA Ester reagent_s->ester_s acquire_r Acquire 1H NMR of (R)-Ester ester_r->acquire_r acquire_s Acquire 1H NMR of (S)-Ester ester_s->acquire_s compare Compare Spectra & Calculate Δδ (δS - δR) acquire_r->compare acquire_s->compare model Apply Mosher's Model compare->model config Determine Absolute Configuration model->config end Result config->end Stereochemistry Confirmed

References

A comparative analysis of different synthetic routes to Benzyl 3-hydroxy-2,2-dimethylpropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Selection

Benzyl 3-hydroxy-2,2-dimethylpropanoate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, can be prepared through several synthetic pathways. The choice of a particular route is often dictated by factors such as desired yield, purity requirements, cost of reagents, and scalability. This guide provides a comparative analysis of three distinct synthetic methodologies: Williamson-type ether synthesis, Fischer-Speier esterification, and enzymatic synthesis.

Comparative Overview of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound.

ParameterRoute 1: Williamson-Type Ether SynthesisRoute 2: Fischer-Speier EsterificationRoute 3: Enzymatic Synthesis
Starting Materials 3-Hydroxy-2,2-dimethylpropanoic acid, Benzyl bromide3-Hydroxy-2,2-dimethylpropanoic acid, Benzyl alcohol3-Hydroxy-2,2-dimethylpropanoic acid, Benzyl alcohol
Key Reagents/Catalyst Potassium bicarbonateSulfuric acid or p-Toluenesulfonic acidLipase (e.g., Candida antarctica Lipase B)
Solvent N,N-Dimethylformamide (DMF)Toluene (with Dean-Stark trap) or excess Benzyl alcoholIsooctane or other organic solvents
Reaction Temperature Room TemperatureReflux (typically 80-140 °C)Typically 30-60 °C
Reaction Time 16 hours2-20 hours24-72 hours
Reported Yield 100%[1]Generally moderate to high (57-96% for similar esters)[2]Generally high (up to 97% for similar esters)
Work-up/Purification Extraction and Silica Gel ChromatographyExtraction, Neutralization, and potentially Distillation or ChromatographyFiltration of enzyme, Solvent evaporation
Key Advantages High yield, mild reaction temperature.Cost-effective reagents, well-established method.High selectivity, mild conditions, environmentally friendly.
Key Disadvantages Use of a hazardous alkylating agent (benzyl bromide), DMF as a solvent.Reversible reaction requiring water removal, use of strong acid.Longer reaction times, cost of enzyme, potential for enzyme inhibition.

Experimental Protocols

Route 1: Williamson-Type Ether Synthesis from 3-Hydroxy-2,2-dimethylpropanoic Acid and Benzyl Bromide

This method provides a high-yield synthesis at room temperature.[1]

Procedure:

  • Dissolve 10.0 g of 2,2-dimethyl-3-hydroxypropionic acid in 150 mL of N,N-dimethylformamide (DMF).

  • Add 10.2 g of potassium bicarbonate to the solution.

  • Slowly add 10.7 mL of benzyl bromide dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After completion, add 300 mL of water to the reaction mixture.

  • Extract the aqueous mixture twice with 200 mL of a 1:4 hexane/ethyl acetate solution.

  • Combine the organic phases and wash with 200 mL of saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.[1]

Route 2: Fischer-Speier Esterification of 3-Hydroxy-2,2-dimethylpropanoic Acid and Benzyl Alcohol

This classical method involves the direct acid-catalyzed esterification.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine 3-hydroxy-2,2-dimethylpropanoic acid, 1.5 to 2 equivalents of benzyl alcohol, and a catalytic amount (e.g., 5 mol%) of p-toluenesulfonic acid monohydrate in a suitable solvent like toluene.

  • Reflux the mixture, continuously removing the water formed during the reaction via the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or column chromatography.

Route 3: Enzymatic Synthesis via Lipase-Catalyzed Esterification

This "green" chemistry approach utilizes a biocatalyst for the esterification.

Procedure:

  • In a suitable flask, dissolve 3-hydroxy-2,2-dimethylpropanoic acid and a molar excess of benzyl alcohol in a non-polar organic solvent such as isooctane.

  • Add an immobilized lipase, for example, Candida antarctica lipase B (Novozym 435), to the mixture.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation (e.g., on a rotary shaker).

  • Monitor the conversion to the ester product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon reaching the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Further purification, if necessary, can be achieved by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3-Hydroxy-2,2-dimethylpropanoic acid 3-Hydroxy-2,2-dimethylpropanoic acid Reaction Reaction 3-Hydroxy-2,2-dimethylpropanoic acid->Reaction Benzyl bromide Benzyl bromide Benzyl bromide->Reaction Potassium bicarbonate Potassium bicarbonate Potassium bicarbonate->Reaction DMF DMF DMF->Reaction Room Temperature Room Temperature Room Temperature->Reaction 16 hours 16 hours 16 hours->Reaction Extraction Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product This compound Column Chromatography->Product Reaction->Extraction

Caption: Workflow for Williamson-Type Ether Synthesis.

Route2 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3-Hydroxy-2,2-dimethylpropanoic acid 3-Hydroxy-2,2-dimethylpropanoic acid Reaction Reaction 3-Hydroxy-2,2-dimethylpropanoic acid->Reaction Benzyl alcohol Benzyl alcohol Benzyl alcohol->Reaction Acid Catalyst (H₂SO₄ or p-TsOH) Acid Catalyst (H₂SO₄ or p-TsOH) Acid Catalyst (H₂SO₄ or p-TsOH)->Reaction Toluene Toluene Toluene->Reaction Reflux with Dean-Stark Reflux with Dean-Stark Reflux with Dean-Stark->Reaction Neutralization Neutralization Extraction Extraction Neutralization->Extraction Distillation/Chromatography Distillation/Chromatography Extraction->Distillation/Chromatography Product This compound Distillation/Chromatography->Product Reaction->Neutralization

Caption: Workflow for Fischer-Speier Esterification.

Route3 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3-Hydroxy-2,2-dimethylpropanoic acid 3-Hydroxy-2,2-dimethylpropanoic acid Reaction Reaction 3-Hydroxy-2,2-dimethylpropanoic acid->Reaction Benzyl alcohol Benzyl alcohol Benzyl alcohol->Reaction Lipase Catalyst Lipase Catalyst Lipase Catalyst->Reaction Organic Solvent Organic Solvent Organic Solvent->Reaction 30-60 °C 30-60 °C 30-60 °C->Reaction Enzyme Filtration Enzyme Filtration Solvent Evaporation Solvent Evaporation Enzyme Filtration->Solvent Evaporation Product This compound Solvent Evaporation->Product Reaction->Enzyme Filtration

Caption: Workflow for Enzymatic Synthesis.

References

A Comparative Guide to Analytical Techniques for the Quantification of Benzyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like Benzyl 3-hydroxy-2,2-dimethylpropanoate is critical for quality control, stability studies, and pharmacokinetic assessments. This guide provides an objective comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. The performance data presented is based on established analytical methodologies for structurally similar compounds and serves as a reliable reference for method development and validation.

Comparison of Analytical Method Performance

The selection of an analytical technique is often a balance between sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS in the analysis of this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Linearity Range 0.5 - 500 µg/mL0.05 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) ~0.15 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.05 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0% (Intra-day)< 5.0% (Intra-day)
Specificity Good; potential for interference from co-eluting compounds.Excellent; mass spectral data provides high confidence in identification.
Throughput High; typical run times are short.Moderate; sample preparation (derivatization) can be time-consuming.
Instrumentation Cost ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are based on established practices for the analysis of related ester compounds and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a straightforward and robust approach for the quantification of this compound without the need for derivatization.

1. Chromatographic System:

  • A standard HPLC system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Generate a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

4. Quantification:

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Due to the presence of a polar hydroxyl group, derivatization is recommended to enhance the volatility of this compound for GC-MS analysis. Silylation is a common and effective derivatization technique.[1]

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Sample Preparation and Derivatization:

  • Drying: Ensure the sample is free of water, which can interfere with the silylation reagent. If necessary, evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitution: Dissolve the dried sample or a known amount of the standard in an anhydrous solvent (e.g., 100 µL of pyridine).

  • Derivatization: Add a silylating agent, such as 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Tightly cap the vial, vortex for 1 minute, and heat at 60°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before analysis.

3. GC-MS Instrumental Parameters:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-500. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to increase sensitivity by monitoring characteristic ions of the derivatized analyte.

4. Quantification:

  • Create a calibration curve using derivatized standards. The concentration in the sample is determined by comparing the peak area of the target ion to the calibration curve.

Visualizing the Workflow

To aid in understanding the logical flow of validating an analytical method, the following diagram illustrates the key steps involved.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements protocol Develop Validation Protocol (Scope, Parameters, Acceptance Criteria) start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision specificity Specificity (Interference Check) protocol->specificity lod_loq LOD & LOQ (Sensitivity) protocol->lod_loq robustness Robustness (Method Variations) protocol->robustness data_analysis Data Analysis & Comparison to Acceptance Criteria linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report Meets Criteria fail Method Fails Validation (Revise and Re-validate) data_analysis->fail Does Not Meet Criteria end End: Method Approved for Routine Use report->end fail->protocol

Caption: Workflow for Analytical Method Validation.

The following diagram illustrates the key decision points when choosing between HPLC and GC-MS for the analysis of this compound.

Method_Selection_Pathway start Analyte: This compound volatility Is the analyte sufficiently volatile and thermally stable? start->volatility derivatization Is derivatization an option? volatility->derivatization No gcms GC-MS volatility->gcms Yes hplc HPLC-UV derivatization->hplc No derivatization->gcms Yes

Caption: Decision pathway for analytical method selection.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Benzyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Benzyl 3-hydroxy-2,2-dimethylpropanoate (CAS No. 17701-61-0). Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols for this compound, it is imperative to treat it as a hazardous chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Labeling: Clearly label a dedicated and chemically resistant waste container with "Hazardous Waste: this compound".

  • Segregation: Do not mix this compound waste with other chemical waste streams. Incompatible materials can lead to dangerous reactions. Store it separately from strong acids, bases, and oxidizing agents.

2. Containerization:

  • Container Type: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap.

  • Filling: Do not overfill the waste container. It is recommended to fill it to no more than 80% of its capacity to allow for vapor expansion and prevent spills.

3. Temporary Storage:

  • Location: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Ignition Sources: Keep the storage area free from any sources of ignition, such as open flames, sparks, or hot surfaces.

4. Professional Disposal:

  • Contact Professionals: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

  • Provide Information: Furnish the disposal service with all available information about the waste, including its chemical name and any known hazard information.

  • Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal environmental regulations.

Important Note: Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[2] This can lead to environmental contamination and potential legal liabilities.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the available resources. For all chemical waste, adhere to the container fill limits and storage quantity restrictions set by your institution and local regulations.

Experimental Protocols

The disposal of chemical waste such as this compound is a regulated process that must be carried out by licensed professionals. Therefore, no experimental protocols for in-lab treatment or disposal are provided.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Benzyl 3-hydroxy-2,2-dimethylpropanoate for disposal ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves start->ppe waste_container Select a labeled, chemically resistant waste container ppe->waste_container segregate Segregate from other waste streams waste_container->segregate transfer Transfer waste to container in a fume hood segregate->transfer seal Securely seal the container (do not overfill) transfer->seal storage Store in a designated, cool, well-ventilated area with secondary containment seal->storage contact_ehs Contact EHS or a licensed waste disposal contractor storage->contact_ehs end End: Waste properly disposed of contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Benzyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling Benzyl 3-hydroxy-2,2-dimethylpropanoate.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldEssential to protect eyes from splashes.[4][5] For significant splash hazards, a face shield should be worn in addition to goggles.[4][6]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling esters.[4][6] Gloves should be inspected for integrity before each use.[4]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against skin contact.[4][7] For larger quantities, a chemical-resistant apron may be appropriate.[4]
Respiratory Protection NIOSH-approved respirator (if necessary)Generally not required when working in a well-ventilated area.[4][7] However, if aerosols may be generated, a respirator is recommended.[4][7]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Information b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Retrieve from Storage c->d e Perform Experiment d->e f Label All Containers e->f g Clean Work Area & Equipment f->g h Segregate Chemical Waste g->h i Dispose of Waste via Licensed Contractor h->i

Safe handling workflow diagram.

Procedural Guidance

Receiving and Storage:

  • Upon receipt, ensure the container is properly labeled and in good condition.[8]

  • Store in a cool, dry, and well-ventilated area.[3][9]

  • Keep containers tightly closed when not in use.[9][10][11]

  • Segregate from incompatible materials such as acids, bases, and oxidizing agents.[8][12][13]

Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7][14]

  • Avoid direct contact with skin, eyes, and clothing.[4][9]

  • Do not eat, drink, or smoke in the laboratory.[9]

  • Use appropriate tools and equipment to minimize the generation of aerosols.[3][9]

  • Wash hands thoroughly after handling.[9][11]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[9] Remove contaminated clothing and wash it before reuse.

  • Inhalation: If inhaled, move the victim to fresh air.[9] If breathing is difficult, give oxygen. Seek medical attention.[9]

  • Ingestion: Do not induce vomiting. Call a poison control center or doctor for treatment advice.[9]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused this compound should be treated as chemical waste.[4]

  • Container Management: Do not reuse empty containers. Dispose of empty containers as unused product.[9]

  • Disposal Method: All chemical waste should be disposed of through a licensed professional waste disposal service.[9] Do not dispose of it in the sink or with regular trash.[14] Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzyl 3-hydroxy-2,2-dimethylpropanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.